molecular formula C5H7NOS B1313088 (4-Methyl-1,3-thiazol-5-yl)methanol CAS No. 1977-06-6

(4-Methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1313088
CAS No.: 1977-06-6
M. Wt: 129.18 g/mol
InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPCITYHOYJDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438102
Record name (4-methyl-1,3-thiazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-06-6
Record name (4-methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-5-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-1,3-thiazol-5-yl)methanol is a key building block in medicinal chemistry and drug development. Its thiazole core is a prevalent scaffold in a wide array of biologically active compounds. This technical guide provides a detailed overview of the primary synthetic pathways to this versatile intermediate, focusing on the reduction of ethyl 4-methylthiazole-5-carboxylate and the Hantzsch thiazole synthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies:

  • Reduction of a Carboxylic Ester: This is a common and often high-yielding method that starts from the readily available ethyl 4-methylthiazole-5-carboxylate. The choice of reducing agent is critical and influences the reaction conditions and outcomes.

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring. While versatile, this approach may require multiple steps to achieve the target molecule.

Pathway 1: Reduction of Ethyl 4-methylthiazole-5-carboxylate

This pathway focuses on the reduction of the ester functionality of ethyl 4-methylthiazole-5-carboxylate to the corresponding primary alcohol. The two most common reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Method 1A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon or nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of ethyl 4-methylthiazole-5-carboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is then stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining a low temperature.

  • Work-up and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

A similar procedure for a 2-phenyl substituted analog reports a yield of 85.1%.[2]

Method 1B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄.[1] While it readily reduces aldehydes and ketones, the reduction of esters typically requires harsher conditions, such as higher temperatures or the use of activating agents.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 4-methylthiazole-5-carboxylate in a suitable solvent like ethanol or a mixture of THF and methanol, sodium borohydride is added portion-wise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the excess sodium borohydride is quenched by the careful addition of an acid, such as dilute hydrochloric acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary: Reduction Pathway
MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1ALithium Aluminum HydrideTetrahydrofuran0 to RT1.5~85 (for analog)High[2]
1BSodium BorohydrideEthanol/MethanolRefluxSeveralVariableGood to High[3]

Logical Diagram of the Reduction Pathway

Reduction_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Ethyl_4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate LiAlH4 Method 1A: LiAlH₄ in THF, 0°C to RT Ethyl_4-methylthiazole-5-carboxylate->LiAlH4 NaBH4 Method 1B: NaBH₄ in EtOH, Reflux Ethyl_4-methylthiazole-5-carboxylate->NaBH4 Product_Alcohol This compound LiAlH4->Product_Alcohol NaBH4->Product_Alcohol

Caption: Reduction of ethyl 4-methylthiazole-5-carboxylate.

Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[4] This pathway typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, a multi-step approach is generally required, starting from precursors that can be subsequently converted to the desired product.

A representative multi-step synthesis of the related 4-methyl-5-(2-hydroxyethyl)thiazole is described in the patent literature.[1] This process involves the reaction of 3-acetylpropanol with thiourea, followed by a series of transformations. A more direct, albeit for a different substituted thiazole, one-pot Hantzsch synthesis is also presented for illustrative purposes.[5]

Illustrative Experimental Protocol (One-Pot Hantzsch Synthesis of a Substituted Thiazole): [5]

  • Reaction Setup: A mixture of an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), thiourea, and a substituted benzaldehyde is prepared in a suitable solvent such as a 1:1 mixture of ethanol and water.

  • Catalyst: A catalyst, for example, silica-supported tungstosilisic acid, is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux with stirring for a few hours. Alternatively, the reaction can be carried out under ultrasonic irradiation at room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary: Hantzsch Synthesis (Illustrative)

MethodReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2α-haloketone, thiourea, aldehydeEthanol/Water (1:1)652-3.579-90High[5]

Logical Diagram of the Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_cyclization Cyclocondensation cluster_modification Functional Group Modification cluster_product Product alpha_haloketone α-Haloketone (e.g., 3-chloro-2-oxopropyl acetate) thiazole_intermediate Thiazole Intermediate alpha_haloketone->thiazole_intermediate thioamide Thioamide (e.g., Thioformamide) thioamide->thiazole_intermediate hydrolysis Hydrolysis/Reduction thiazole_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: General Hantzsch synthesis pathway for thiazoles.

Conclusion

The synthesis of this compound can be effectively achieved through the reduction of its corresponding ethyl ester or via a multi-step Hantzsch thiazole synthesis. The reduction pathway, particularly with lithium aluminum hydride, offers a more direct and often higher-yielding route. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory safety considerations associated with the reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs in the synthesis of this important chemical intermediate.

References

(4-Methyl-1,3-thiazol-5-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a thiazole ring, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. While the broader class of thiazole derivatives exhibits a wide range of pharmacological activities, specific biological data and signaling pathway involvement for this particular methanol derivative are not extensively documented in current literature. This guide, therefore, focuses on the foundational chemical and synthetic aspects of the molecule to support further research and development.

Chemical Structure and Identification

This compound is characterized by a central 1,3-thiazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 1977-06-6[1]

  • Molecular Formula: C₅H₇NOS[1]

  • SMILES: CC1=C(SC=N1)CO[1]

  • InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 129.18 g/mol [1]
Appearance White to off-white solidGeneric supplier data
Melting Point 65.8-66.2 °CGeneric supplier data
Boiling Point 113-114 °C (at 2 Torr)Generic supplier data
Solubility Information not widely available, but expected to be soluble in polar organic solvents.Inferred
pKa 13.0 +/- 0.10 (Predicted)Generic supplier data

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4-methylthiazole-5-carboxylic acid or its ethyl ester. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid cluster_1 Step 2: Reduction to this compound Formamide Formamide Thioformamide_intermediate Thioformamide_intermediate Formamide->Thioformamide_intermediate + P4S10 Phosphorus Pentasulfide Phosphorus Pentasulfide Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Hydrolysis Hydrolysis 4-Methylthiazole-5-carboxylic_Acid 4-Methylthiazole-5-carboxylic_Acid Final_Product This compound 4-Methylthiazole-5-carboxylic_Acid->Final_Product Reduction Cyclization_product Cyclization_product Thioformamide_intermediate->Cyclization_product + Ethyl 2-chloroacetoacetate Cyclization_product->4-Methylthiazole-5-carboxylic_Acid Hydrolysis (e.g., NaOH) Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Final_Product

A generalized synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid

A common route to the carboxylic acid precursor involves the Hantzsch thiazole synthesis.

  • Materials: Formamide, phosphorus pentasulfide (P₄S₁₀), ethyl 2-chloroacetoacetate, sodium hydroxide (NaOH), hydrochloric acid (HCl), suitable organic solvent (e.g., ethylene glycol dimethyl ether).

  • Procedure:

    • Thioformamide is prepared in situ by the reaction of formamide with phosphorus pentasulfide in an appropriate solvent.

    • Ethyl 2-chloroacetoacetate is then added to the thioformamide solution, leading to a cyclization reaction to form ethyl 4-methylthiazole-5-carboxylate.

    • The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base such as sodium hydroxide, followed by acidification with an acid like HCl to precipitate the product.

    • The solid 4-methylthiazole-5-carboxylic acid is collected by filtration, washed, and dried.

Step 2: Reduction of 4-Methylthiazole-5-carboxylic Acid

The carboxylic acid is reduced to the corresponding alcohol. A procedure analogous to the reduction of similar thiazole carboxylic acids can be employed.

  • Materials: 4-Methylthiazole-5-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, anhydrous sodium sulfate, water.

  • Procedure:

    • A solution of 4-methylthiazole-5-carboxylic acid in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.

    • A solution of a reducing agent, such as lithium aluminum hydride in THF, is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

    • The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours) to allow for complete reduction.

    • The reaction is carefully quenched by the slow addition of water, followed by ethyl acetate.

    • Anhydrous sodium sulfate is added as a drying agent.

    • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or chromatography.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the thiazole ring proton.

    • ¹³C NMR will show distinct resonances for the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and to monitor the progress of reactions.

Biological Activity and Signaling Pathways

While the thiazole moiety is a key structural feature in many pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents, there is a notable lack of specific biological activity data for this compound in the publicly available scientific literature. Consequently, its mechanism of action and any involvement in cellular signaling pathways have not been elucidated.

The closely related compound, 4-methyl-5-thiazoleethanol, is a known precursor in the biosynthesis of thiamine (Vitamin B1) and thus has a well-defined biological role. However, this role cannot be directly extrapolated to this compound.

Further research, including in vitro and in vivo studies, is required to determine the biological activity profile of this compound.

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable thiazole derivative with well-defined chemical and physical properties. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of specific biological activity data highlights an opportunity for further investigation into the pharmacological potential of this compound. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related thiazole-containing molecules.

References

An In-depth Technical Guide on the Solubility of (4-Methyl-1,3-thiazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (4-Methyl-1,3-thiazol-5-yl)methanol. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes information on the closely related analogue, 4-Methyl-5-thiazoleethanol, to provide valuable insights. Furthermore, comprehensive experimental protocols are outlined to enable researchers to determine the precise solubility of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a functional group of significant interest in medicinal chemistry and drug development due to its presence in numerous bioactive molecules, including the vitamin thiamine. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various chemical and biological processes. Understanding its solubility profile is essential for designing efficient reaction conditions, developing stable formulations, and predicting its behavior in biological systems.

Solubility Data

Table 1: Qualitative Solubility of the Related Compound 4-Methyl-5-thiazoleethanol

SolventQualitative Solubility
WaterVery Soluble
AlcoholSoluble
Diethyl EtherSoluble
BenzeneSoluble
ChloroformSoluble
HexanesSoluble (in mixture with diethyl ether)

Note: The data presented in this table is for 4-Methyl-5-thiazoleethanol (CAS No. 137-00-8), a structural analogue of this compound. This information should be used as a general guideline, and experimental verification for the target compound is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following detailed experimental protocols, adapted from established methodologies, are provided.

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Using HPLC: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC detector. Analyze the diluted sample by HPLC and determine the concentration based on a pre-established calibration curve.

    • Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, dilute the filtered solution to fall within the linear range of the Beer-Lambert law. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a standard calibration curve.

  • Calculation: The solubility is calculated from the determined concentration of the saturated solution, taking into account any dilution factors.

This method is suitable for rapid screening of solubility in multiple solvents, often using smaller quantities of the compound.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • A range of organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader with turbidity or nephelometry capabilities

Procedure:

  • Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the concentrated stock solution of this compound to each well.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Visualizations

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate sample Collect supernatant equilibrate->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Solubility Determination Workflow

The solubility of this compound is influenced by several interconnected physicochemical properties of both the solute and the solvent. The diagram below illustrates these relationships.

Factors Influencing Solubility

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, the provided qualitative data for a close structural analogue and the detailed experimental protocols in this guide offer a solid foundation for researchers. The presented workflows and diagrams serve as practical tools for planning and executing solubility studies, which are indispensable for the advancement of research and development involving this compound. It is strongly recommended that experimental determination of solubility be carried out for the specific solvents and conditions relevant to the intended application.

The Versatile Building Block: A Technical Guide to (4-Methyl-1,3-thiazol-5-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Among the numerous thiazole-containing synthons, (4-Methyl-1,3-thiazol-5-yl)methanol emerges as a pivotal starting material for the development of novel pharmaceuticals. Its structural features offer a unique scaffold for the elaboration of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound, with a particular focus on its role in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₇NOS and a molecular weight of 129.18 g/mol , serves as a versatile bifunctional molecule.[1] The hydroxyl group and the thiazole ring provide reactive sites for various chemical transformations, making it an ideal starting point for the construction of more complex drug candidates.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding ester, ethyl 4-methyl-1,3-thiazole-5-carboxylate. A robust and commonly employed method for this transformation is the use of lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.

This protocol is adapted from the synthesis of a structurally similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol.[2]

Materials:

  • Ethyl 4-methyl-1,3-thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • A solution of ethyl 4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of lithium aluminum hydride (2 equivalents) in anhydrous THF is added dropwise to the stirred solution of the ester.

  • The reaction mixture is stirred at 0 °C for 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by ethyl acetate.

  • Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.

  • The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Quantitative Data for a Similar Reduction: The reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol using this method has been reported to yield 85.1% of the final product.[2]

Application in Drug Discovery: The Synthesis of Cefditoren Pivoxil

A prominent example showcasing the utility of this compound derivatives is in the synthesis of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[3][4][5][6] The 4-methyl-5-vinylthiazole moiety of Cefditoren is crucial for its antibacterial activity and is derived from a precursor synthesized from a this compound derivative, specifically 4-methyl-5-formylthiazole.[7][8][9]

Synthesis Workflow for this compound

Synthesis_Workflow Ester Ethyl 4-methyl-1,3-thiazole-5-carboxylate Reduction Reduction Ester->Reduction LAH LiAlH₄ in THF LAH->Reduction Product This compound Reduction->Product Workup Aqueous Workup Product->Workup Purification Purification Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound.

Mechanism of Action of Cefditoren

Cefditoren, the active form of Cefditoren pivoxil, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][4][10] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands.[11][12][13] The disruption of the cell wall integrity leads to cell lysis and bacterial death.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Cefditoren_MoA cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II Transglycosylation UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Crosslinked_Peptidoglycan Transpeptidation Cell_Lysis Cell Lysis PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Crosslinked_Peptidoglycan Catalyzes Cefditoren Cefditoren Cefditoren->PBPs Inhibits

Caption: Cefditoren's mechanism of action.

Antibacterial Spectrum of Cefditoren

Cefditoren exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly implicated in community-acquired respiratory tract and skin infections.[3][5][14]

PathogenMIC₉₀ (μg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)≤0.03 - 0.06[15]
Streptococcus pneumoniae (penicillin-intermediate)0.25 - 0.5[15]
Streptococcus pneumoniae (penicillin-resistant)0.5 - 1.0[15]
Streptococcus pyogenes0.06[16]
Haemophilus influenzae0.016 - 0.03[14]
Moraxella catarrhalis0.06 - 0.5[14]
Staphylococcus aureus (oxacillin-susceptible)≤1.0[14]
Escherichia coli0.12 - 1.0[17]
Klebsiella pneumoniae0.12 - 1.0[17]

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Key Synthetic Step: Wittig Reaction in Cefditoren Synthesis

The introduction of the (4-methyl-1,3-thiazol-5-yl)vinyl group at the C-3 position of the cephem core is a critical step in the synthesis of Cefditoren. This is often achieved via a Wittig reaction between a C-3 phosphonium ylide of the cephalosporin nucleus and 4-methyl-5-formylthiazole.[18]

This is a generalized protocol based on descriptions of Cefditoren synthesis.[18]

Materials:

  • 7-Amino-3-(triphenylphosphoniomethyl)-3-cephem-4-carboxylate derivative (Cephalosporin Ylide Precursor)

  • 4-Methyl-5-formylthiazole

  • A suitable base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., an ionic liquid like [C₄MIm]PF₆ or a polar aprotic solvent)

Procedure:

  • The cephalosporin ylide precursor is dissolved in the anhydrous solvent under an inert atmosphere.

  • 4-Methyl-5-formylthiazole (1-1.2 equivalents) is added to the solution.

  • The base (e.g., DBU) is added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred for a specified period (e.g., 1.5 hours), with progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ether or toluene).

  • The organic layers are combined, washed, dried, and concentrated under reduced pressure to afford the crude product.

  • The crude intermediate is then purified, typically by crystallization or chromatography.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its utility is exemplified by its role in the synthesis of the potent antibiotic Cefditoren pivoxil. The synthetic accessibility of this thiazole derivative, coupled with the significant biological activity of its downstream products, underscores its importance for medicinal chemists. The continued exploration of new synthetic methodologies and the investigation of novel biological targets for compounds derived from this scaffold hold considerable promise for the development of future therapeutic agents.

References

The Discovery, Synthesis, and Biological Significance of 4-Methyl-5-Thiazolemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methyl-5-thiazolemethanol, a heterocyclic compound, is a key structural component of thiamine (Vitamin B1) and a significant molecule in its own right. This technical guide provides an in-depth exploration of its discovery, tracing its origins to the early 20th-century research on vitamins. It details various synthetic methodologies, offering comprehensive experimental protocols for its preparation. Furthermore, this document compiles and presents its physicochemical and spectroscopic data in a structured format for easy reference. The guide also delves into the biological significance of this molecule, proposing a potential signaling pathway it may influence, drawing from the known non-coenzyme roles of thiamine and its derivatives. This whitepaper is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this versatile compound.

Discovery and History

The history of 4-methyl-5-thiazolemethanol is intrinsically linked to the discovery and structural elucidation of thiamine (Vitamin B1). In the early 20th century, researchers were investigating the cause of beriberi, a neurological and cardiovascular disease. The American chemist Robert R. Williams played a pivotal role in this endeavor. After years of research, Williams and his team successfully isolated thiamine in crystalline form in 1933.[1]

Subsequent work focused on determining its chemical structure. Through degradation studies, it was revealed that thiamine was composed of a pyrimidine ring and a sulfur-containing moiety. This latter component was identified as a thiazole derivative. In 1935, Williams and his colleagues not only determined the complete molecular structure of thiamine but also accomplished its chemical synthesis in 1936.[2] This seminal work led to the identification of the thiazole portion as 4-methyl-5-thiazoleethanol (a closely related compound, with the ethanol group being the key feature for its connection to the pyrimidine ring in thiamine). The hydrochloride salt of 4-methyl-5-thiazolemethanol is a stable form of this thiazole moiety.[[“]]

The first synthesis of a 4-methyl-5-(β-hydroxyethyl)thiazole was reported by Hantzsch in 1889.[4] Later, Buchman, in 1936, published a notable synthesis by condensing thioformamide with bromoacetopropanol.[[“]] These early syntheses were crucial for confirming the structure of the thiazole part of thiamine and for making it available for further study.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for 4-methyl-5-thiazolemethanol.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 137-00-8[[“]]
Molecular Formula C6H9NOS[[“]]
Molecular Weight 143.21 g/mol [[“]]
Appearance Oily, viscous liquid[[“]]
Boiling Point 135 °C at 7 mmHg; 123-124 °C at 3 mmHg; 103 °C at 1 mmHg[[“]]
Density 1.196 g/mL at 25 °C[5]
Refractive Index n20/D 1.550[5]
Solubility Very soluble in water; soluble in alcohol, ether, benzene, chloroform[[“]][6]
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR (90 MHz, CDCl₃) δ (ppm): 8.52 (s, 1H), 3.88 (t, 2H), 3.74 (s, 1H, OH), 2.99 (t, 2H), 2.38 (s, 3H)[7]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 149.80, 148.86, 128.51, 62.04, 29.69, 14.67[7]
Infrared (IR) The C–C skeletal vibration of the thiazole ring is observed at 1541.12 cm⁻¹[8]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 143. Key fragments can be attributed to the cleavage of the ethanol side chain and fragmentation of the thiazole ring.[9][10]

Experimental Protocols

Several methods for the synthesis of 4-methyl-5-thiazolemethanol have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-Acetyl-γ-butyrolactone

This method involves the chlorination of 2-acetyl-γ-butyrolactone, followed by hydrolysis to yield 3-chloro-3-acetyl propanol, which is then reacted with thioformamide.[11]

Step 1: Preparation of 3-Chloro-3-acetyl propanol

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and a light source, charge α-acetyl-γ-butyrolactone.

  • While irradiating with UV light, bubble chlorine gas through the lactone at a controlled rate, maintaining the reaction temperature between 5-20 °C. The molar ratio of α-acetyl-γ-butyrolactone to chlorine should be approximately 1:0.6.

  • After the chlorination is complete (monitor by TLC or GC), hydrolyze the reaction mixture to obtain 3-chloro-3-acetyl propanol.

Step 2: Synthesis of 4-Methyl-5-thiazolemethanol

  • Prepare a solution of thioformamide in dichloromethane.

  • In a separate reaction vessel, dissolve the 3-chloro-3-acetyl propanol obtained in Step 1 in dichloromethane.

  • Add the thioformamide solution to the 3-chloro-3-acetyl propanol solution. The molar ratio of the chloro-ketone to thioformamide should be optimized for best results.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 5-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to 30-40 °C.

  • Add a 5% aqueous solution of sodium hydroxide to adjust the pH of the reaction mixture to 9-10.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 120-127 °C under 395-400 Pa pressure to yield 4-methyl-5-(2-hydroxyethyl)thiazole.[4]

Buchman Synthesis: Condensation of Thioformamide with α-Bromo-γ-acetoxy-n-propyl alcohol

This classic synthesis was reported by Buchman in 1936.

Step 1: Preparation of α-Bromo-γ-acetoxy-n-propyl alcohol

  • Synthesize γ-acetoxy-n-propyl alcohol from trimethylene glycol and acetic acid.

  • Brominate the γ-acetoxy-n-propyl alcohol to yield α-bromo-γ-acetoxy-n-propyl alcohol.

Step 2: Condensation with Thioformamide

  • In a reaction vessel, combine thioformamide and α-bromo-γ-acetoxy-n-propyl alcohol in a suitable solvent.

  • Heat the mixture to facilitate the condensation reaction, leading to the formation of the thiazole ring.

  • After the reaction is complete, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Dry the organic extract and remove the solvent.

  • Purify the resulting 4-methyl-5-thiazolemethanol by vacuum distillation.

Biological Significance and Signaling Pathways

As a fundamental component of thiamine, 4-methyl-5-thiazolemethanol is integral to the biological activity of this essential vitamin. Thiamine, in its diphosphate form (ThDP), is a crucial coenzyme for several key enzymes in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2]

Beyond its coenzyme role, thiamine and its derivatives are increasingly recognized for their non-coenzyme functions, particularly in the nervous system.[[“]][12] Thiamine triphosphate (ThTP) is thought to be involved in nerve impulse transmission and may act as a signaling molecule.[2][6] It has been suggested that thiamine can modulate ion channels and neurotransmitter release.[12][13]

Given that 4-methyl-5-thiazolemethanol is a stable and key part of the thiamine structure, it is plausible that it or its derivatives could act as analogues or modulators of these non-coenzyme pathways. For instance, they could potentially interact with thiamine-binding proteins or influence phosphorylation cascades. Thiazole derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents, suggesting their ability to interact with various biological targets.[14]

A proposed signaling pathway that could be influenced by 4-methyl-5-thiazolemethanol, acting as a thiamine analogue, involves the modulation of neuronal signaling. This could occur through interaction with ion channels or by influencing the synthesis and release of neurotransmitters like acetylcholine.[6]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis1 Synthesis from 2-Acetyl-γ-butyrolactone cluster_synthesis2 Buchman Synthesis A 2-Acetyl-γ-butyrolactone B Chlorination & Hydrolysis A->B Cl₂, UV, H₂O C 3-Chloro-3-acetyl propanol B->C E Condensation C->E D Thioformamide D->E F Purification (Distillation) E->F G 4-Methyl-5-thiazolemethanol F->G H γ-Acetoxy-n-propyl alcohol I Bromination H->I Br₂ J α-Bromo-γ-acetoxy-n-propyl alcohol I->J L Condensation J->L K Thioformamide K->L M Purification L->M N 4-Methyl-5-thiazolemethanol M->N

Caption: Synthetic routes to 4-methyl-5-thiazolemethanol.

Proposed Signaling Pathway Modulation

Signaling_Pathway cluster_neuron Neuronal Signaling TMTM 4-Methyl-5-thiazolemethanol (Thiamine Analogue) TBP Thiamine-Binding Protein TMTM->TBP Binds to IonChannel Ion Channel (e.g., Na⁺, Cl⁻) TBP->IonChannel Modulates Phospho Phosphorylation Cascade TBP->Phospho Influences Response Cellular Response (Nerve Impulse Modulation) IonChannel->Response Neurotransmitter Neurotransmitter Synthesis & Release (e.g., Acetylcholine) Phospho->Neurotransmitter Neurotransmitter->Response

References

(4-Methyl-1,3-thiazol-5-yl)methanol: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-5-yl)methanol, a substituted thiazole derivative, has emerged as a significant building block in medicinal chemistry. While direct biological activity of the core molecule is not extensively documented, its utility as a versatile synthetic intermediate is paramount. This technical guide explores the potential research applications of this compound, focusing on its role in the synthesis of diverse bioactive compounds with therapeutic potential across oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of its chemical properties, synthesis of key derivatives, and the biological evaluation of these synthesized molecules, supported by quantitative data and experimental methodologies.

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural features, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it a privileged structure in drug design. This compound (Figure 1) serves as a key starting material, providing a reactive hydroxyl group and a modifiable thiazole core for the construction of extensive chemical libraries. Its derivatives have shown promise in targeting a range of biological pathways implicated in various diseases. This guide will delve into the documented applications of this compound as a synthetic precursor to novel therapeutic agents.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C1 C N1 N C1->N1 C3 C C1->C3 C5 CH3 C1->C5 C2 C S1 S C2->S1 N1->C2 N1->C2 S1->C3 C3->C1 C4 C C3->C4 O1 OH C4->O1 p1 p2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, reaction setup, and for computational studies in drug design.

PropertyValueReference
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
CAS Number 1977-06-6[1]
Appearance White to off-white solid
Melting Point 65.8-66.2 °C
Boiling Point 113-114 °C at 2 Torr
SMILES CC1=C(SC=N1)CO[1]
InChIKey ZSPCITYHOYJDBW-UHFFFAOYSA-N[1]

Synthetic Utility and Research Applications

The primary research application of this compound is its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The hydroxyl group provides a convenient handle for elaboration, while the thiazole ring can be further functionalized.

Synthesis of Bioactive Derivatives

This compound is a precursor for a variety of derivatives, including esters, ethers, and more complex heterocyclic systems. A general workflow for the utilization of this compound in the synthesis of bioactive derivatives is depicted in Figure 2.

workflow cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start This compound activation Activation of Hydroxyl Group (e.g., tosylation, mesylation, conversion to halide) start->activation coupling Nucleophilic Substitution or Coupling Reactions activation->coupling derivatives Diverse Thiazole Derivatives coupling->derivatives screening High-Throughput Screening (e.g., enzymatic assays, cell-based assays) derivatives->screening Bio-evaluation hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

Anticancer Applications of Derivatives

Derivatives of structurally similar 4-methylthiazole compounds have demonstrated significant potential as anticancer agents. For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro anti-breast cancer activity against MDA-MB-231 human breast adenocarcinoma cell lines.

Experimental Protocol: Synthesis of 4-Methylthiazole-5-Carboxylic Acid Derivatives

A general procedure involves the reaction of 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with various nucleophiles (alcohols or amines) in the presence of a base like triethylamine.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with media to desired concentrations. The cells are then treated with these compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data: Anticancer Activity

Antimicrobial Applications of Derivatives

The thiazole nucleus is a common feature in many antimicrobial agents. The synthesis of novel thiazole derivatives for antibacterial and antifungal evaluation is an active area of research.

Experimental Protocol: Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives, known for their broad spectrum of biological activities, can be synthesized using precursors derived from this compound. A general synthetic route involves the condensation of a thiazole-containing aldehyde or ketone with a compound containing an active methylene group and a source of sulfur and nitrogen, such as thiourea or its derivatives, often followed by cyclization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data: Antimicrobial Activity

While specific MIC values for direct derivatives are not available, various thiazole-based compounds have demonstrated potent antimicrobial activity. For instance, certain 4-thiazolidinone derivatives have shown MIC values in the low micromolar range against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Signaling Pathways and Mechanisms of Action of Derivatives

The diverse biological activities of thiazole derivatives stem from their ability to interact with a wide range of biological targets. While the direct targets of this compound are unknown, its derivatives have been implicated in the modulation of several key signaling pathways.

Figure 3: Potential Cellular Targets of Thiazole Derivatives

SignalingPathways cluster_cancer Cancer cluster_inflammation Inflammation cluster_infection Infection Thiazole This compound Derivatives MUC1 MUC1 Oncoprotein Thiazole->MUC1 Inhibition Kinases Protein Kinases (e.g., EGFR, VEGFR) Thiazole->Kinases Inhibition COX Cyclooxygenase (COX) Thiazole->COX Inhibition Enzymes Bacterial/Fungal Enzymes (e.g., DNA gyrase, DHFR) Thiazole->Enzymes Inhibition Apoptosis Induction of Apoptosis MUC1->Apoptosis CellCycle Cell Cycle Arrest Kinases->CellCycle Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) COX->Cytokines LOX Lipoxygenase (LOX) CellWall Cell Wall Synthesis Enzymes->CellWall

Caption: Potential cellular targets and pathways modulated by derivatives of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its true potential lies in its utility as a scaffold for the synthesis of novel, biologically active compounds. The existing body of research on thiazole derivatives strongly suggests that compounds derived from this core structure are likely to exhibit a wide range of pharmacological activities. Future research should focus on the systematic synthesis and screening of libraries based on the this compound scaffold to identify novel lead compounds for the treatment of cancer, infectious diseases, and inflammatory disorders. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel chemical entities. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative and metabolic diseases, could unveil new and exciting research avenues.

References

Methodological & Application

Oxidation of (4-Methyl-1,3-thiazol-5-yl)methanol: A Comparative Study of Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. (4-Methyl-1,3-thiazol-5-yl)methanol is an important heterocyclic building block, and its oxidation product, (4-methyl-1,3-thiazol-5-yl)carbaldehyde, serves as a valuable precursor for the synthesis of various biologically active molecules. This application note provides a detailed overview and comparison of several common experimental protocols for the oxidation of this compound, offering researchers and drug development professionals a guide to selecting the most suitable method based on factors such as yield, reaction conditions, and substrate sensitivity.

Comparative Data of Oxidation Protocols

The following table summarizes the quantitative data for different methods used in the oxidation of this compound to (4-methyl-1,3-thiazol-5-yl)carbaldehyde.

Oxidation MethodOxidizing AgentSolventReaction TimeTemperature (°C)Yield/PurityReference
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane1 hour15-2597-98% Purity[1]Patent (WO2003091230A1)
TEMPO-mediated Oxidation TEMPO, NaOCl, KBrDichloromethane/WaterNot Specified097-98% Purity[1]Patent (WO2003091230A1)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane~1-2 hours (typical)-78 to RTHigh (typical)General Method
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane~1-4 hours (typical)Room Temp.High (typical)General Method

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from a patented procedure and is a widely used method for the selective oxidation of primary alcohols to aldehydes.[1]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or Silica Gel

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at 15-25°C for approximately 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane and filter through a pad of Celite® or silica gel to remove the chromium byproducts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (4-methyl-1,3-thiazol-5-yl)carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) with a stoichiometric amount of a primary oxidant, such as sodium hypochlorite (bleach). This protocol is also based on a patented procedure.[1]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) (~1 mol%)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~1.2 equivalents)

  • Potassium bromide (KBr) (~0.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Add potassium bromide and a catalytic amount of TEMPO to the mixture.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0°C.

  • Stir the reaction vigorously at 0°C until the starting material is consumed, as monitored by TLC.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aldehyde.

  • Further purification can be achieved by column chromatography if required.

Protocol 3: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.

Materials:

  • This compound

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) (3.0 equivalents)

  • Triethylamine (5.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath (-78°C)

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60°C. Stir for 30 minutes.

  • Add triethylamine to the reaction mixture, again ensuring the temperature remains below -60°C. A thick white precipitate will form.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Protocol 4: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers mild reaction conditions and a simple workup.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.2-1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, as a buffer)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask.

  • If the substrate is acid-sensitive, add sodium bicarbonate (2.0 equivalents).

  • Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aldehyde.

  • Purify by column chromatography if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

experimental_workflow start Start: This compound reagent Select Oxidizing Agent: - PCC - TEMPO/NaOCl - Swern Reagents - Dess-Martin Periodinane start->reagent reaction Oxidation Reaction: - Controlled Temperature - Appropriate Solvent - Stirring reagent->reaction workup Reaction Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography (if necessary) workup->purification product Product: (4-methyl-1,3-thiazol-5-yl)carbaldehyde purification->product

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway of Oxidation

The following diagram illustrates the general transformation pathway from the primary alcohol to the aldehyde.

oxidation_pathway substrate This compound (Primary Alcohol) product (4-methyl-1,3-thiazol-5-yl)carbaldehyde (Aldehyde) substrate->product Oxidation oxidizing_agent Oxidizing Agent (e.g., PCC, TEMPO, etc.) oxidizing_agent->product

Caption: Chemical transformation pathway of the oxidation reaction.

References

Application Notes and Protocols for the Quantification of (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of (4-Methyl-1,3-thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis and a potential impurity in related drug substances. The methods outlined below are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte.

Analyte Information

This compound is a heterocyclic compound containing a thiazole ring. Its physicochemical properties are essential for the development of analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
CAS Number 1977-06-6[1][2]
Melting Point 65.8-66.2 °C[2]
Boiling Point 113-114 °C at 2 Torr[2]
Solubility Soluble in alcohol and chloroform; very soluble in water.[3]

Recommended Analytical Methods

Two primary methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification A Weigh Standard and Sample B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate to Ensure Dissolution B->C D Dilute to Working Concentrations C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 248 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification P1 Sample Collection (e.g., Plasma, Tissue) P2 Protein Precipitation or Solid Phase Extraction P1->P2 P3 Evaporation and Reconstitution P2->P3 L1 Injection into LC System P3->L1 L2 Chromatographic Separation L1->L2 L3 Electrospray Ionization (ESI+) L2->L3 L4 MRM Detection L3->L4 Q1 Peak Integration L4->Q1 Q2 Internal Standard Calibration Q1->Q2 Q3 Concentration Calculation Q2->Q3

References

Application Notes and Protocols: (4-Methyl-1,3-thiazol-5-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-1,3-thiazol-5-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its thiazole ring system is a prevalent scaffold in numerous clinically significant drugs due to its ability to engage in a wide range of biological interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound as a crucial intermediate in pharmaceutical synthesis, with a particular focus on its role in the production of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.

Application as an Intermediate in Cefditoren Pivoxil Synthesis

This compound serves as a direct precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of Cefditoren pivoxil. The pivoxil ester of Cefditoren is a prodrug that, after oral administration, is hydrolyzed by esterases to release the active antibiotic, Cefditoren.[1] Cefditoren exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs).[2]

The synthesis of Cefditoren pivoxil highlights the industrial importance of this compound. The conversion of the alcohol to the aldehyde is a pivotal step, enabling the subsequent coupling reactions to build the final complex structure of the antibiotic.

Quantitative Data Summary

The following table summarizes the quantitative data found for key reaction steps involving thiazole intermediates related to the synthesis of Cefditoren pivoxil and other relevant thiazole-containing compounds.

Intermediate/ProductStarting MaterialReagents/CatalystSolventReaction ConditionsYield (%)Purity (%)Reference
4-methyl-5-formylthiazole4-methylthiazole-5-carboxylic acid chloridePd/BaSO4, H2Xylene140 °CHigh (not specified)High (not specified)[3]
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanolEthyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateLithium aluminum hydrideTetrahydrofuran0 °C, 1.5 h85.1-[4]
Cefditoren pivoxilCefditorenIodomethyl pivaloate, PyridineN,N-dimethylformamide-10 °C, 1 h98.7599.84[5]

Experimental Protocols

Protocol 1: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (Contextual Example)

This protocol describes the synthesis of a structurally similar thiazole methanol to provide a general understanding of the reduction of a thiazole ester to the corresponding alcohol.

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Lithium aluminum hydride (LiAlH4) solution in THF

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon gas

Procedure:

  • Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol) in anhydrous THF (1 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add 2M LiAlH4 solution in THF (1.24 mL, 2.48 mmol).

  • Stir the resulting mixture at 0 °C for 1.5 hours.

  • Carefully quench the reaction by the dropwise addition of 0.5 mL of water.

  • Add 2.5 mL of ethyl acetate and 0.92 g of anhydrous sodium sulfate.

  • Stir the mixture for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light-yellow solid.[4]

Protocol 2: Oxidation of this compound to 4-Methylthiazole-5-carbaldehyde

This protocol is based on a patented method for the synthesis of a key intermediate for Cefditoren pivoxil.

Materials:

  • This compound (referred to as 4-methylthiazole-5-ethanol in the patent)

  • Solvent (e.g., Tetrahydrofuran, 2-Methyltetrahydrofuran, Dimethylsulfoxide, or 1,3-Dimethyl-2-imidazolidinone)

  • Catalyst (e.g., Piperidine nitroxide radical or a transition metal ruthenium compound)

  • Oxidizing agent (e.g., Sodium hypochlorite, Sodium chlorite)

  • Oxygen

  • Metal salt catalyst (e.g., Copper salt or Iron salt)

Procedure:

  • Step 1: Oxidation to 4-methylthiazole-5-acetic acid

    • Dissolve this compound in a suitable solvent.

    • Carry out an oxidation reaction in the presence of a catalyst (piperidine nitroxide radical or a ruthenium compound) and an oxidizing agent (e.g., sodium hypochlorite) to obtain 4-methylthiazole-5-acetic acid.[6]

  • Step 2: Oxidative Decarboxylation to 4-Methylthiazole-5-carbaldehyde

    • Dissolve the 4-methylthiazole-5-acetic acid obtained in Step 1 in a suitable solvent.

    • Heat the solution to a temperature between 50-200 °C in the presence of oxygen and a metal salt catalyst (e.g., copper chloride or ferric chloride) to yield 4-methylthiazole-5-carbaldehyde.[6]

Visualizations

Synthesis and Signaling Pathways

G Synthesis of Cefditoren Pivoxil Intermediate cluster_synthesis Synthesis Pathway Start This compound Intermediate1 4-Methylthiazole-5-carbaldehyde Start->Intermediate1 Oxidation Cefditoren Cefditoren Pivoxil Synthesis Intermediate1->Cefditoren Further Reactions

Caption: Synthesis of a key Cefditoren pivoxil intermediate.

G Mechanism of Action of Cefditoren cluster_moa Bacterial Cell Wall Synthesis Inhibition Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death

Caption: Cefditoren's mechanism of action.

G Mechanism of Action of Ritonavir cluster_ritonavir HIV Protease Inhibition and CYP3A4 Boosting Ritonavir Ritonavir HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits CYP3A4 Cytochrome P450 3A4 Ritonavir->CYP3A4 Inhibits Metabolism Metabolism of Other PIs Viral_Polyproteins Viral Gag-Pol Polyproteins HIV_Protease->Viral_Polyproteins Cleaves Mature_Proteins Mature Viral Proteins Viral_Polyproteins->Mature_Proteins Forms Infectious_Virions Infectious Virions Mature_Proteins->Infectious_Virions Assemble into Other_PIs Other Protease Inhibitors CYP3A4->Other_PIs Metabolizes

Caption: Ritonavir's dual mechanism of action.

G Mechanism of Action of Dasatinib cluster_dasatinib Tyrosine Kinase Inhibition Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Downstream Downstream Signaling Pathways BCR_ABL->Downstream Activates SRC_Family->Downstream Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Dasatinib's mechanism of action.

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Methyl-5-(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(hydroxymethyl)thiazole is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and specialty chemicals. Notably, it is a precursor for the synthesis of the aldehyde, 4-methyl-5-formyl-thiazole, which is an essential component in the manufacturing of the antibiotic Cefditoren Pivoxil.[1] It is also structurally related to the thiazole moiety of Thiamine (Vitamin B1).[2] This document provides a detailed protocol for the large-scale synthesis of 4-methyl-5-(hydroxymethyl)thiazole via the reduction of a carboxylate ester, a route amenable to industrial production.

Synthetic Route Overview

The described method focuses on the chemical reduction of an alkyl 4-methylthiazole-5-carboxylate to the corresponding primary alcohol. This transformation is effectively achieved using a mixed hydride system of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in an ether-based solvent.[3][4] This combination forms a more powerful reducing agent than sodium borohydride alone, capable of reducing esters to alcohols efficiently.[5] The starting ester, in turn, can be synthesized from readily available materials.[6]

SynthesisRoute cluster_0 Starting Material Synthesis cluster_1 Target Molecule Synthesis A Ethyl 2-chloroacetoacetate + Formamide + P4S10 B Ethyl 4-methylthiazole-5-carboxylate A->B Cyclization [Ref: 6] C Alkyl 4-methylthiazole-5-carboxylate D 4-Methyl-5-(hydroxymethyl)thiazole C->D Reduction (NaBH4 / AlCl3) [Ref: 1]

Caption: Overall synthetic pathway to 4-methyl-5-(hydroxymethyl)thiazole.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the reduction of 100 g of the starting ester as detailed in the experimental protocol.

ParameterValueUnitNotes
Reactants
4-Methylthiazole-5-carboxylate100.0gStarting ester (substrate)[3]
Aluminum Chloride (AlCl₃)115.5gForms active reducing species[3]
Sodium Borohydride (NaBH₄)49.1gHydride source[3]
Solvents
Monoglyme (initial)200mLFor reagent preparation[3]
Monoglyme (main)600mLFor main reaction[3]
Tetrahydrofuran (THF)1000 (4x250)mLFor product extraction[3]
Reaction Conditions
Reagent Prep. Temperature-10 to 5°CControlled addition of AlCl₃ and NaBH₄[3]
Substrate Addition Temp.0 to 15°CControlled addition of the ester[3]
Reaction Temperature15 to 25°C[3]
Reaction Time4hoursAfter substrate addition[3]
Workup
Quenching SolutionIce (500g) + Conc. HCl (200ml)-To neutralize the reaction[3]
Final pH12.5-Adjusted with NaOH for extraction[3]

Experimental Protocol

This protocol is adapted from patent literature for the large-scale synthesis of 4-methyl-5-(hydroxymethyl)thiazole.[3]

Materials and Reagents:

  • 4-Methyl-thiazole-5-carboxylic acid alkyl ester (e.g., methyl or ethyl ester)

  • Aluminum chloride (AlCl₃), anhydrous

  • Sodium borohydride (NaBH₄)

  • Monoglyme (Ethylene glycol dimethyl ether), anhydrous

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-capacity reaction vessel with mechanical stirring, thermometer, and addition funnel, equipped for cooling.

  • Extraction apparatus (e.g., separatory funnel).

  • Rotary evaporator.

Procedure:

  • Preparation of the Reducing Agent:

    • Charge the reaction vessel with 200 mL of anhydrous monoglyme and cool the solvent to -10°C using an appropriate cooling bath.[3]

    • Slowly add 115.5 g of anhydrous aluminum chloride over approximately 1 hour, ensuring the internal temperature is maintained between -10°C and 0°C.[3]

    • Once the AlCl₃ addition is complete, add 49.1 g of sodium borohydride portion-wise over 2 hours. The temperature must be kept between 0°C and 5°C during this addition.[3]

    • After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir for 1 hour.[3]

  • Reduction Reaction:

    • Add an additional 600 mL of anhydrous monoglyme to the reaction mixture.[3]

    • Cool the mixture to 0-5°C.

    • Slowly add 100.0 g of 4-methyl-thiazole-5-carboxylic acid alkyl ester over 1 hour, maintaining the temperature between 0°C and 15°C.[3]

    • Once the addition is complete, allow the reaction mixture to stir at 15-25°C for 4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).[3]

  • Workup and Isolation:

    • Prepare a quenching mixture of 500 g of ice and 200 mL of concentrated HCl in a separate, large vessel.

    • Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose excess hydride reagents.

    • Concentrate the resulting mixture under reduced pressure at 50-60°C to remove the organic solvents (monoglyme).[3]

    • Cool the remaining aqueous solution to 5°C.

    • Adjust the pH of the solution to approximately 12.5 using a sodium hydroxide solution, while maintaining the temperature between 5-15°C.[3]

    • Heat the basic solution to 45°C and transfer it to a separatory funnel.

    • Extract the product with THF (4 x 250 mL).[3]

    • Combine the organic (THF) layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-5-(hydroxymethyl)thiazole.

  • Purification (Optional):

    • The crude product can be further purified by vacuum distillation if required.

Mandatory Visualization: Experimental Workflow

Workflow A 1. Charge Monoglyme (200ml) & Cool to -10°C B 2. Add AlCl₃ (115.5g) (-10 to 0°C) A->B C 3. Add NaBH₄ (49.1g) (0 to 5°C) B->C D 4. Stir 1 hr at 25-30°C C->D E 5. Add Monoglyme (600ml) & Add Thiazole Ester (100g) (0 to 15°C) D->E F 6. Stir 4 hrs at 15-25°C E->F G 7. Quench in Ice / HCl F->G H 8. Concentrate to remove solvent G->H I 9. Adjust pH to 12.5 with NaOH H->I J 10. Extract with THF (4x) I->J K 11. Dry & Concentrate J->K L Product: 4-Methyl-5-(hydroxymethyl)thiazole K->L

Caption: Step-by-step workflow for the reduction protocol.

References

Application Note: Purification of (4-Methyl-1,3-thiazol-5-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (4-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. Its purity is critical for successful downstream applications, including drug discovery and development. This document provides a detailed protocol for the purification of crude this compound using normal-phase column chromatography, a widely used technique for separating compounds based on their polarity.

The primary challenge in purifying thiazole derivatives like this compound lies in their polarity, which can lead to strong interactions with the stationary phase. This protocol outlines a systematic approach, from selecting an appropriate solvent system using Thin Layer Chromatography (TLC) to the final isolation of the purified product, ensuring high purity and yield.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).[1] As the mobile phase moves through the column, compounds in the mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds, such as this compound, interact more strongly with the silica gel and elute more slowly. By systematically collecting fractions of the eluent, the desired compound can be isolated in a purified form.

Data Summary

The following table summarizes typical results obtained from the purification of this compound using the protocol described below.

ParameterValueNotes
Starting Material
Crude Sample Mass1.0 gVaries based on synthesis scale.
Initial Purity (by NMR/LC-MS)~85%Common impurities include unreacted starting materials and byproducts.
Chromatography Conditions
Stationary PhaseSilica Gel (60-120 mesh)A standard choice for flash chromatography.
Column Dimensions3 cm (diameter) x 30 cm (length)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (Gradient)Started with 30% Ethyl Acetate, gradually increased to 50%.
Amount of Silica Gel40 gA common rule of thumb is a 25-50:1 ratio of silica to crude product.
Purification Results
Purified Product Mass0.81 g
Yield81%
Final Purity (by NMR/LC-MS)>98%
TLC Rf of Pure Product0.30In 40% Ethyl Acetate / 60% Hexane.

Experimental Protocol

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.[2]

Materials and Equipment

  • Glass chromatography column with stopcock

  • Silica gel (e.g., 60-120 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Beakers, Erlenmeyer flasks, and round-bottom flasks

  • Test tubes and rack for fraction collection

  • Rotary evaporator

  • Cotton wool or glass wool

  • Sand (washed)

Step 1: TLC Analysis to Determine Eluent System

  • Dissolve a small amount of the crude product in a suitable solvent like DCM or EtOAc.

  • Spot the dissolved sample onto a TLC plate.

  • Develop several TLC plates using different solvent systems to find the optimal eluent. Good starting points for polar compounds include mixtures of Hexane/EtOAc or DCM/MeOH.[3]

  • Aim for a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. For a related compound, a 25% EtOAc/Hexane mixture was effective.[4]

  • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the desired product spot and any impurity spots.

Step 2: Column Preparation and Packing

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., 30% EtOAc in Hexane).[2] Use approximately 25-50 g of silica for every 1 g of crude material.

  • Pour the slurry into the column. Tap the column gently to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The top of the silica bed should be flat. Add another thin layer of sand on top to prevent disturbance during solvent addition.

  • Continuously drain the solvent until the solvent level just reaches the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a polar solvent like DCM.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently add the eluent to the column without disturbing the top layer.

Step 4: Elution and Fraction Collection

  • Begin adding the mobile phase to the column. For thiazole derivatives, a gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating the product from starting materials.[2]

  • Start with the initial eluent composition (e.g., 30% EtOAc in Hexane).

  • Begin collecting fractions in test tubes as the solvent starts to drip from the column outlet.

  • If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc to 40%, then 50%). For very polar compounds, a system like DCM with 5-10% MeOH can be used.[3][5]

Step 5: Analysis of Fractions

  • Monitor the collected fractions using TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Develop the TLC plate using the same solvent system as the elution.

  • Identify the fractions containing the pure desired product (single spot with the correct Rf value).

Step 6: Isolation of Purified Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Troubleshooting

  • Compound Not Moving from Origin: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[2]

  • Poor Separation (Overlapping Spots): The eluent may be too polar, causing all components to move too quickly. Reduce the eluent polarity. Alternatively, consider using a different solvent system (e.g., switching from EtOAc/Hexane to DCM/MeOH).

  • Compound Elutes Too Slowly: This is common for polar compounds. Significantly increase the polarity of the mobile phase. Systems with up to 20% methanol have been used for polar nitrogen-containing compounds.[5]

  • Tailing of Spots on TLC: The compound might be acidic or basic. Adding a small amount of a modifier to the eluent, such as triethylamine (1%) for basic compounds or acetic acid (1%) for acidic compounds, can improve the peak shape.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_separation Separation & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase (Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Workflow for Purification via Column Chromatography.

References

Application Notes and Protocols for the Reaction of (4-Methyl-1,3-thiazol-5-yl)methanol with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (4-Methyl-1,3-thiazol-5-yl)methyl esters through the acylation of (4-Methyl-1,3-thiazol-5-yl)methanol with various acyl chlorides. The resulting ester derivatives are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 4-methylthiazole scaffold.

Application Notes

The 4-methylthiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[1][3] The esterification of this compound with various acyl chlorides allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The synthesized esters can serve as key intermediates in the synthesis of more complex molecules or as final drug candidates themselves. For instance, the modification of the acyl group can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule. The thiazole moiety itself can participate in hydrogen bonding and other non-covalent interactions within biological targets. The exploration of a library of these esters can lead to the discovery of novel therapeutic agents for a variety of diseases. For example, derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of mucin oncoproteins, which are targets for breast cancer therapy.[3]

Reaction of this compound with Acyl Chlorides: An Overview

The reaction of this compound with acyl chlorides is a standard esterification process. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield.

General Reaction Scheme:

Caption: General reaction scheme for the acylation of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the reaction of this compound with a selection of representative acyl chlorides under the general protocol described below.

Acyl ChlorideR GroupExpected Reaction Time (h)Expected Yield (%)
Acetyl chloride-CH₃285-95
Benzoyl chloride-C₆H₅480-90
4-Chlorobenzoyl chloride-C₆H₄-Cl482-92

Experimental Protocols

1. Synthesis of this compound

The starting material, this compound, can be prepared by the reduction of a corresponding 4-methylthiazole-5-carboxylic acid ester.[4][5]

  • Materials: 4-methylthiazole-5-carboxylic acid ethyl ester, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Aluminum chloride (AlCl₃), anhydrous Tetrahydrofuran (THF), Diethyl ether, Sulfuric acid (H₂SO₄) (10% aqueous solution).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylthiazole-5-carboxylic acid ethyl ester in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting solid and wash it with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

2. General Protocol for the Acylation of this compound

This protocol describes a general method for the synthesis of (4-Methyl-1,3-thiazol-5-yl)methyl esters.

  • Materials: this compound, Acyl chloride (e.g., acetyl chloride, benzoyl chloride), Triethylamine (Et₃N) or Pyridine, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data summary table, or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Methyl-1,3-thiazol-5-yl)methyl ester.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1. Dissolve this compound and base in anhydrous solvent Add_Acyl_Chloride 2. Add acyl chloride dropwise at 0 °C Reactants->Add_Acyl_Chloride Reaction 3. Stir at room temperature Add_Acyl_Chloride->Reaction Dilute 4. Dilute with solvent Reaction->Dilute Wash 5. Wash with NaHCO₃, water, and brine Dilute->Wash Dry 6. Dry over anhydrous MgSO₄ Wash->Dry Concentrate 7. Concentrate under reduced pressure Dry->Concentrate Chromatography 8. Column Chromatography Concentrate->Chromatography Product Pure (4-Methyl-1,3-thiazol-5-yl)methyl ester Chromatography->Product

Caption: Step-by-step workflow for the synthesis and purification of (4-Methyl-1,3-thiazol-5-yl)methyl esters.

References

Application Notes: (4-Methyl-1,3-thiazol-5-yl)methanol in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive data on the direct application of (4-Methyl-1,3-thiazol-5-yl)methanol (CAS No. 1977-06-6) in flavor chemistry is limited in publicly available scientific literature and databases. Much of the available information pertains to a structurally similar but distinct compound, 4-Methyl-5-thiazoleethanol (CAS No. 137-00-8) , also known as Sulfurol. This document summarizes the available information for this compound and provides a comparative overview with the well-documented flavor compound, 4-Methyl-5-thiazoleethanol, to prevent confusion and guide future research.

This compound: Current Understanding

This compound is a sulfur-containing heterocyclic organic compound.[1] While some suppliers of chemical intermediates suggest its potential use in the formulation of flavoring agents, specific details regarding its sensory properties, natural occurrence in food, or established protocols for its use as a flavor ingredient are not extensively documented.[2] Its primary documented applications are as a building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical and Physical Properties:

PropertyValue
IUPAC Name This compound[1]
CAS Number 1977-06-6[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]

A Closely Related Flavor Compound: 4-Methyl-5-thiazoleethanol (Sulfurol)

In contrast to the limited data on this compound, the homologous compound 4-Methyl-5-thiazoleethanol is a well-established and widely used flavor ingredient. It is crucial for researchers to distinguish between these two compounds.

Sensory Profile of 4-Methyl-5-thiazoleethanol:

This compound is renowned for its complex and desirable sensory characteristics, which are primarily savory and rich.[3]

Sensory DescriptorDescription
Primary Notes Meaty, Nutty, Roasted, Brothy[3][4][5][6]
Secondary Notes Bready, Milky, Sweet, Sulfurous[4][6]

Natural Occurrence of 4-Methyl-5-thiazoleethanol:

4-Methyl-5-thiazoleethanol has been identified as a naturally occurring volatile compound in a variety of food and beverage products.[6]

Food/Beverage
Beer[6]
Cocoa[6]
Citrus Fruits[6]
Processed Meats
Nuts
Whiskey and Cognac

Experimental Protocols: A General Approach for Thiazole Derivatives

While specific experimental protocols for the application of this compound in flavor chemistry are not available, the following general methodologies, commonly used for evaluating thiazole derivatives like 4-Methyl-5-thiazoleethanol, can be adapted for investigatory purposes.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the flavor profile and odor detection threshold of this compound.

Materials:

  • This compound (high purity)

  • Deodorized water or a neutral food base (e.g., unsalted cracker slurry, simple sugar solution)

  • Odor-free sample cups with lids

  • Panel of trained sensory analysts

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Serial Dilutions: Create a series of dilutions from the stock solution in the chosen food base, ranging from the ppm to the ppb level.

  • Threshold Determination (ASTM E679): Employ a standard threshold test method, such as the ascending forced-choice triangle test, to determine the odor and taste detection thresholds.

  • Flavor Profile Analysis: Present a suprathreshold concentration to a panel of trained sensory analysts. The panelists will then independently generate descriptive terms for the aroma and taste. A consensus vocabulary will be developed through round-table discussions.

Protocol 2: Analysis in a Food Matrix

Objective: To identify and quantify this compound in a food product.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and a sulfur-specific detector (e.g., Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD).

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).

  • This compound as an analytical standard.

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

Methodology:

  • Sample Preparation: Homogenize the food sample. For liquid samples, direct analysis may be possible. For solid samples, a solvent extraction or headspace analysis approach will be necessary.

  • Volatile Compound Extraction: Utilize SPME for the extraction of volatile and semi-volatile compounds from the headspace of the prepared sample.

  • GC-MS Analysis: Desorb the SPME fiber in the GC inlet. A typical GC program would involve a temperature ramp from 40°C to 250°C. The mass spectrometer will be operated in scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Develop a calibration curve using the analytical standard and the internal standard to quantify the concentration of this compound in the sample.

Visualization of Research Workflow

The following diagram illustrates a general workflow for the investigation of a novel flavor compound.

flavor_compound_investigation cluster_synthesis Synthesis & Purification cluster_sensory Sensory Analysis cluster_application Application & Stability cluster_analytical Analytical Method Development Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Threshold Odor & Taste Threshold Determination Purification->Threshold Profile Flavor Profile Description Threshold->Profile FoodMatrix Testing in Food Models Profile->FoodMatrix Stability Stability Studies (pH, Temp) FoodMatrix->Stability Quantification Quantification (GC-MS, HPLC) Stability->Quantification Extraction Extraction from Food Matrix (SPME, LLE) Extraction->Quantification

Caption: Workflow for Novel Flavor Compound Investigation.

Future Outlook

Given the significant role of thiazole derivatives in flavor chemistry, this compound remains a compound of interest. Further research is warranted to elucidate its sensory properties and potential applications. The methodologies outlined in this document provide a foundational framework for such investigations. Researchers are encouraged to clearly distinguish this compound from its well-characterized homolog, 4-Methyl-5-thiazoleethanol, in future studies.

References

Application Notes and Protocols for N-alkylation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of thiazole derivatives, a critical reaction in the synthesis of various biologically active compounds and functional materials. The resulting N-alkylated thiazolium salts are key intermediates in the development of ionic liquids, organocatalysts, and therapeutic agents, including potential anticancer drugs that target protein kinase signaling pathways.[1]

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and its derivatives are versatile scaffolds in medicinal chemistry and materials science.[2] The N-alkylation of the thiazole ring nitrogen atom leads to the formation of quaternary thiazolium salts.[3][4] This modification is a fundamental step in tuning the electronic properties and biological activity of thiazole-containing molecules. N-alkylated thiazolium salts have gained significant attention for their applications as catalysts in reactions like the Stetter and Benzoin condensations, and as precursors for N-heterocyclic carbenes.[4] Furthermore, many thiazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This application note details two primary protocols for the N-alkylation of thiazole derivatives: a conventional heating method and a microwave-assisted synthesis, offering researchers options based on available equipment and desired reaction times.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of various thiazole derivatives under different reaction conditions.

Table 1: Conventional N-alkylation of 2-Aminobenzothiazole Derivatives with α-Iodo Methyl Ketones.

EntryThiazole DerivativeAlkylating AgentSolventTime (h)Yield (%)Reference
12-Amino-1,3-benzothiazoleIodoacetoneAcetone2-386[5]
22-Amino-1,3-benzothiazole2-Iodo-1-(5-chloro-2-thienyl)ethan-1-oneAcetone2-359[5]
32-Amino-1,3-benzothiazole2-Iodo-1-(naphthalen-2-yl)ethan-1-oneAcetone2-358[5]

Table 2: Microwave-Assisted N-alkylation of Isatin.

EntryAlkylating AgentBaseSolventPower (W)Time (min)Yield (%)Reference
1Ethyl chloroacetateK₂CO₃DMF (drops)150-300585[6]
2Benzyl bromideK₂CO₃DMF (drops)150-300392[6]
3Methyl iodideCs₂CO₃NMP (drops)150-300295[6]
4Propyl bromideK₂CO₃DMF (drops)150-300878[6]

Experimental Protocols

Protocol 1: Conventional N-alkylation of 2-Amino-1,3-benzothiazole with α-Iodo Methyl Ketones

This protocol is adapted from the synthesis of 2-amino-3-(alkoxycarbonylmethyl)-1,3-benzothiazolium iodides.[5]

Materials:

  • 2-Amino-1,3-benzothiazole derivative

  • α-Iodo methyl ketone derivative (e.g., iodoacetone)

  • Acetone

  • Hexane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-1,3-benzothiazole derivative (1.00 mmol) in 5 mL of acetone.

  • Add an equimolar amount (1.00 mmol) of the α-iodo methyl ketone derivative to the solution.

  • Stir the reaction mixture at room temperature for 2–3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding 35 mL of hexane to the reaction mixture.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cooled diethyl ether.

  • Dry the purified N-alkylated thiazolium salt under vacuum.

Characterization: The structure and purity of the synthesized compounds can be confirmed by NMR and UV spectroscopy, and elemental analysis.[5]

Protocol 2: Microwave-Assisted N-alkylation of Isatin

This protocol provides a rapid and efficient method for N-alkylation using a domestic microwave oven.[6]

Materials:

  • Isatin or a derivative thereof

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

  • Open glass vessel suitable for microwave synthesis

  • Domestic microwave oven

  • Ice-water bath

  • Standard glassware for filtration and recrystallization or chromatography

Procedure:

  • In an open glass vessel, prepare an intimate mixture of isatin (1 mmol), the corresponding alkyl halide (1.1 mmol), and the base (K₂CO₃ or Cs₂CO₃, 1.3 mmol).

  • Add a few drops of DMF or NMP to the mixture.

  • Place the vessel in a domestic microwave oven and irradiate at a low to medium power setting (e.g., 150-300 W). The reaction time will vary from 2 to 10 minutes depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into an ice-water bath.

  • If the product crystallizes, filter the resulting solid, wash it with water, and purify by recrystallization.

  • If the product does not crystallize, extract the aqueous suspension with a suitable organic solvent (e.g., chloroform). Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it in vacuo. Purify the residue by column chromatography.[6]

Mandatory Visualization

N_Alkylation_Mechanism cluster_product Product Thiazole Thiazole Derivative (Nu) Thiazolium N-Alkyl Thiazolium Salt Thiazole->Thiazolium Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thiazolium Electrophile

Caption: General mechanism of N-alkylation of a thiazole derivative.

Experimental_Workflow start Start reactants Mix Thiazole Derivative, Alkylating Agent, Base (optional), and Solvent start->reactants reaction Reaction Conditions reactants->reaction conventional Conventional Heating (Room Temp to Reflux) reaction->conventional Method 1 microwave Microwave Irradiation (Controlled Power and Time) reaction->microwave Method 2 workup Reaction Workup (Precipitation/Extraction) conventional->workup microwave->workup purification Purification (Filtration/Recrystallization/ Chromatography) workup->purification product N-Alkyl Thiazolium Salt purification->product

Caption: Experimental workflow for the N-alkylation of thiazole derivatives.

Signaling_Pathway_Application Thiazole Thiazole Derivative Alkylation N-alkylation Thiazole->Alkylation N_Alkyl_Thiazole N-Alkyl Thiazolium Salt Alkylation->N_Alkyl_Thiazole Inhibition Inhibition N_Alkyl_Thiazole->Inhibition ProteinKinase Protein Kinase (e.g., in Cancer Cells) ProteinKinase->Inhibition CellSignaling Aberrant Cell Signaling Inhibition->CellSignaling blocks Apoptosis Apoptosis / Cell Cycle Arrest CellSignaling->Apoptosis leads to

Caption: Logical diagram for the application of N-alkylated thiazoles as protein kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Methyl-1,3-thiazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound and its derivatives. The choice of route often depends on the available starting materials and desired scale. A prevalent method involves the reduction of a corresponding ester, such as ethyl 4-methyl-1,3-thiazole-5-carboxylate. Another approach starts from 2-acetylbutyrolactone, proceeding through amination, chlorination, condensation, and oxidation reactions to yield a related precursor, 4-methyl-5-(2-hydroxyethyl)-thiazole.

Q2: What are the critical reaction parameters to optimize for improving the yield?

Optimizing reaction conditions is crucial for maximizing the yield. Key parameters to consider include:

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. For many thiazole syntheses, ethanol has been shown to be an effective solvent.

  • Temperature: The reaction temperature often needs to be carefully controlled. For instance, some reactions may show significantly higher yields when performed at reflux compared to room temperature.

  • Stoichiometry of Reactants: The molar ratios of the starting materials can have a substantial effect on the outcome of the reaction.

Troubleshooting Guide

Q1: I am experiencing low yields in my synthesis. What are the potential causes and how can I address them?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in the reactants can lead to undesired side reactions, consuming the starting materials and lowering the yield of the target product. Ensure the purity of your starting materials using appropriate analytical techniques.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or increasing the temperature.

  • Suboptimal Reaction Conditions: As mentioned in the FAQs, the solvent, temperature, and reactant ratios are critical. A systematic optimization of these parameters can often lead to significant improvements in yield.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

In thiazole synthesis, particularly in methods like the Hantzsch synthesis, several side products can be formed:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to your initial reactants.

  • Formation of Oxazoles: If the thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct may be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation reactions.[1]

Q3: I am having difficulty purifying the final product. What purification methods are recommended?

Purification of this compound can be challenging. Common and effective methods include:

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical. For similar 4-arylthiazoles, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane are often effective.

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography on silica gel is a common alternative. A range of solvent systems, such as petroleum ether/ethyl acetate, can be explored to achieve good separation.

Experimental Protocols and Data

Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol via Ester Reduction

This protocol describes the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound.

Experimental Protocol:

  • A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol) in anhydrous THF (1 mL) is stirred at 0 °C.

  • A 2M solution of lithium aluminum hydride in THF (1.24 ml, 2.48 mmol) is added to the stirred solution.

  • The resulting mixture is stirred under an argon atmosphere at 0 °C for 1.5 hours.

  • The reaction is quenched by the careful addition of 0.5 ml of water, followed by 2.5 ml of ethyl acetate and 0.92 g of anhydrous sodium sulfate.

  • The mixture is stirred for 15 minutes, filtered, and concentrated under reduced pressure to yield the product.[2]

ParameterValue
Starting MaterialEthyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Reducing AgentLithium aluminum hydride
SolventAnhydrous THF
Temperature0 °C
Reaction Time1.5 hours
Yield 85.1% [2]
Synthesis of 4-Methyl-5-(2-hydroxyethyl)-thiazole

This patented method outlines a synthesis route starting from 2-acetylbutyrolactone.

Experimental Protocol:

  • Ammonification: Ammonia gas is introduced into carbon disulfide to produce an ammonium salt.

  • Chlorination and Hydrolysis: Chlorine is introduced into 2-acetylbutyrolactone, which is then hydrolyzed to obtain 3-chloroacetylpropanol.

  • Condensation and Oxidation: The condensation product of 3-chloroacetylpropanol and the ammonium salt is oxidized with hydrogen peroxide.

  • Extraction and Distillation: The product is extracted with dichloromethane, the solvent is removed, and the final product is obtained by distillation under reduced pressure.[3]

ParameterValue
Starting Material2-acetylbutyrolactone
Key ReagentsAmmonia, Carbon disulfide, Chlorine, Hydrogen peroxide
Yield Up to 82% [3]

Visualizations

experimental_workflow_ester_reduction start Start: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in anhydrous THF at 0 °C add_lah Add LiAlH4 solution in THF start->add_lah stir Stir at 0 °C for 1.5 hours under Argon add_lah->stir quench Quench reaction: Add Water, Ethyl Acetate, and Anhydrous Na2SO4 stir->quench filter_concentrate Filter and Concentrate under reduced pressure quench->filter_concentrate product Product: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol filter_concentrate->product

Caption: Workflow for the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol.

troubleshooting_low_yield problem Problem: Low Yield cause1 Impure Starting Materials problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Side Reactions problem->cause4 solution1 Verify purity of reactants cause1->solution1 solution2 Monitor with TLC, extend reaction time/increase temp cause2->solution2 solution3 Optimize solvent, temperature, and stoichiometry cause3->solution3 solution4 Identify and minimize side product formation cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of 4-Methyl-5-thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-5-thiazolemethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a low yield in my synthesis of 4-methyl-5-thiazolemethanol. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common issues and their solutions:

  • Suboptimal Reaction Temperature: The condensation reaction is sensitive to temperature. Ensure your reaction is maintained within the optimal temperature range as specified in your protocol. For the reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester, the temperature should be carefully controlled, for example, between 0-15 °C during the addition of the ester to the reducing agent mixture.

  • Purity of Starting Materials: Impurities in your starting materials, such as the α-haloketone precursor or thioformamide, can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your reactants before starting the synthesis.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has finished before proceeding with the workup.

  • Moisture in the Reaction: Some synthetic routes, particularly those involving organometallic reagents or reactive intermediates, are sensitive to moisture. Ensure you are using dry solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere).

  • Inefficient Purification: Product loss can occur during the workup and purification steps. Optimize your extraction and chromatography procedures to minimize such losses.

Q2: My final product shows an unexpected isomer in the NMR spectrum. What could be the cause?

A2: The formation of a constitutional isomer, such as 5-methyl-4-thiazolemethanol, is a known potential side reaction in the Hantzsch thiazole synthesis, especially when using an unsymmetrical α-haloketone. The regioselectivity of the cyclization can be influenced by the reaction conditions.

  • Reaction Conditions: The acidity of the reaction medium can influence the regioselectivity of the thiazole ring formation. In some cases, acidic conditions can lead to mixtures of isomers.

  • Structure of the α-haloketone: The electronic and steric properties of the substituents on the α-haloketone can affect which carbon atom the sulfur of the thioamide attacks, leading to different isomers.

To minimize isomer formation, it is crucial to carefully control the reaction conditions as specified in a validated protocol. If isomer formation is persistent, chromatographic purification (e.g., column chromatography) is typically required to separate the desired product from the unwanted isomer.

Q3: I am observing several unidentified peaks in the GC-MS analysis of my crude product. What are these likely to be?

A3: Besides the potential for isomer formation, other side reactions can lead to various impurities. The table below lists some potential byproducts and their likely origins.

Potential Impurity Likely Origin Suggested Mitigation/Removal
Unreacted Starting MaterialsIncomplete reaction or incorrect stoichiometry.Monitor reaction to completion; use appropriate stoichiometry. Purify by chromatography or distillation.
5-Methyl-4-thiazolemethanolIsomeric byproduct from the Hantzsch synthesis.Optimize reaction conditions for regioselectivity; separate by column chromatography.
Dimerization/Polymerization Products of the α-haloketoneSelf-condensation of the reactive α-haloketone starting material, especially under basic conditions.Add the α-haloketone slowly to the reaction mixture; maintain a neutral or slightly acidic pH if the reaction allows.
Byproducts from Thioformamide DecompositionThioformamide can be unstable and decompose under harsh conditions.Use high-purity thioformamide; avoid excessive heat.
Over-reduction Products (if applicable)In syntheses involving reduction of a carboxylic acid or ester, over-reduction to a methyl group can occur.Use a milder reducing agent or carefully control the stoichiometry and temperature of the reduction.

Experimental Protocols

Synthesis of 4-Methyl-5-thiazolemethanol via Reduction of 4-Methyl-thiazole-5-carboxylic acid ethyl ester

This protocol is adapted from patent literature and describes the reduction of an ester to the desired alcohol.

Materials:

  • 4-Methyl-thiazole-5-carboxylic acid ethyl ester

  • Sodium borohydride (NaBH₄)

  • Aluminum chloride (AlCl₃)

  • Monoglyme (1,2-dimethoxyethane), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (conc.)

  • Sodium hydroxide solution

  • Ice

Procedure:

  • Charge a reaction vessel with 200 ml of anhydrous monoglyme and cool to -10 °C.

  • Add 44.0 g of NaBH₄ to the cooled solvent in one portion at -10 °C and stir for 15 minutes.

  • Slowly add 50.0 g of AlCl₃ over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C.

  • Add 100.0 g of 4-methyl-thiazole-5-carboxylic acid ethyl ester over 1 hour, keeping the temperature between 0-15 °C.

  • Stir the reaction mixture at 15-25 °C for 4 hours. Monitor the progress of the reaction by HPLC.

  • Pour the reaction mixture into a mixture of 500 g of ice and 200 ml of concentrated HCl and stir for 30 minutes.

  • Concentrate the reaction mixture at 50-60 °C to remove organic solvents.

  • Cool the mixture to 5 °C and adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C.

  • Heat the mixture to 45 °C and extract with THF (4 x 250 ml).

  • The combined organic extracts can then be dried and concentrated to yield the crude product, which may be further purified by distillation or chromatography.

Visualizing Reaction Pathways

Main Synthesis Pathway: Hantzsch Thiazole Synthesis

The following diagram illustrates the general Hantzsch synthesis pathway for 4-methyl-5-thiazolemethanol.

G cluster_reactants Reactants Haloketone 1-Halo-3-hydroxy-2-butanone Intermediate Thiazoline Intermediate Haloketone->Intermediate Nucleophilic Attack Thioformamide Thioformamide Thioformamide->Intermediate Product 4-Methyl-5-thiazolemethanol Intermediate->Product Dehydration & Aromatization

Caption: Main pathway for 4-methyl-5-thiazolemethanol synthesis.

Potential Side Reaction: Isomer Formation

This diagram shows the formation of the undesired constitutional isomer.

G cluster_reactants Reactants Haloketone 1-Halo-3-hydroxy-2-butanone Side_Intermediate Alternative Thiazoline Intermediate Haloketone->Side_Intermediate Alternative Nucleophilic Attack Thioformamide Thioformamide Thioformamide->Side_Intermediate Side_Product 5-Methyl-4-thiazolemethanol (Isomeric Impurity) Side_Intermediate->Side_Product Dehydration & Aromatization

Caption: Formation of an isomeric byproduct.

Technical Support Center: (4-Methyl-1,3-thiazol-5-yl)methanol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of (4-Methyl-1,3-thiazol-5-yl)methanol. It includes frequently asked questions, troubleshooting guides for experimental studies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound featuring a thiazole ring, which is a core structure in many pharmaceutical compounds and is a component of thiamine (vitamin B1).[1][2] Its stability is critical as its degradation can lead to loss of therapeutic efficacy, the formation of potentially toxic impurities, and changes in the physical and chemical properties of a drug product.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The degradation of this compound is influenced by several factors, including:

  • pH: Thiazole-containing compounds, like thiamine, are most stable in acidic conditions (pH 2-4) and degrade significantly in neutral to alkaline conditions.[3]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various degradation products.[3]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[3]

  • Metal Ions: Certain metal ions can catalyze degradation reactions.[3]

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation of the related compound thiamine, the degradation of this compound can be complex, potentially yielding a variety of products.[4] The specific products will depend on the degradation conditions. For instance, under oxidative stress, the thiazole ring can be cleaved. Thermal degradation can produce various sulfur-containing heterocyclic compounds.[3][4]

Troubleshooting Guides for Experimental Studies

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram ("ghost peaks") 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections.[5] 3. Column degradation.1. Use high-purity HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[5] 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[6][7]
Poor peak shape (tailing or fronting) 1. Silanol interactions with the column. 2. Column overload.[6] 3. Inappropriate mobile phase pH.1. Use a mobile phase with a competing base or an end-capped column. 2. Reduce the sample concentration or injection volume.[6] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature.[7] 3. Column aging.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature.[7] 3. Equilibrate the column with at least 10 column volumes of mobile phase before analysis.[7]
Low mass balance in forced degradation studies 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto container surfaces. 3. Incomplete extraction of degradation products.1. Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-UV active compounds. 2. Use silanized glassware to minimize adsorption. 3. Optimize the extraction procedure to ensure all degradation products are recovered.
No degradation observed under stress conditions 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[8] 2. If no degradation is observed under aggressive conditions, the compound can be considered stable under those specific conditions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[8]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.[8]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.[8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with both UV and mass spectrometric detection.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • Use mass spectrometry data to propose structures for the major degradation products.

Data Summary

The following table provides a hypothetical summary of results from a forced degradation study of this compound. Actual results may vary depending on the specific experimental conditions.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22114.1
0.1 M NaOH, RT, 24h45.8498.0
3% H₂O₂, RT, 24h28.53145.1 (Oxidized product)
80°C, 48h (Solid)8.11128.1
Photolytic (ICH Q1B)12.62143.2

Visual Guides

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for a forced degradation study.

G Potential Degradation Pathways of this compound parent This compound acid Acid Hydrolysis Product(s) parent->acid H+ / H2O base Base Hydrolysis Product(s) parent->base OH- / H2O oxidation Oxidative Degradation Product(s) parent->oxidation [O] thermal Thermal Degradation Product(s) parent->thermal Heat photo Photolytic Degradation Product(s) parent->photo Light

Caption: Potential degradation pathways under various stress conditions.

G Forced Degradation Experimental Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate

Caption: A typical workflow for a forced degradation study.

References

Overcoming solubility issues with (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with (4-Methyl-1,3-thiazol-5-yl)methanol.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose and address solubility issues.

cluster_0 Initial Solubility Assessment cluster_1 Basic Solubilization Techniques cluster_2 Advanced Solubilization Strategies start Compound fails to dissolve check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity select_solvent Review Solvent Selection (Polarity, pH) check_purity->select_solvent heating Gentle Heating (monitor stability) select_solvent->heating sonication Sonication heating->sonication vortexing Vortexing sonication->vortexing cosolvents Use of Co-solvents vortexing->cosolvents surfactants Addition of Surfactants cosolvents->surfactants cyclodextrins Complexation with Cyclodextrins surfactants->cyclodextrins ph_adjustment pH Adjustment cyclodextrins->ph_adjustment end Solubility Achieved ph_adjustment->end

Caption: Initial workflow for troubleshooting solubility issues.

Potential Solutions & Methodologies

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your this compound batch using appropriate analytical techniques such as NMR or LC-MS.

  • Employ Mechanical Agitation: Simple vortexing or sonication can often overcome kinetic solubility barriers.

  • Apply Gentle Heat: Cautiously warming the solvent can increase the rate and extent of dissolution. However, monitor for any signs of compound degradation.

  • Utilize Co-solvents: For aqueous solutions, adding a water-miscible organic co-solvent can significantly enhance solubility.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: While specific quantitative solubility data for this compound (CAS 1977-06-6) is not extensively documented, we can infer its likely behavior from the structurally similar compound 4-Methyl-5-thiazoleethanol (CAS 137-00-8). This related compound is known to be very soluble in water and soluble in a range of organic solvents.[1][2] The presence of the polar hydroxyl group and the heteroatoms in the thiazole ring in this compound suggests it will be soluble in polar solvents.

Solubility Profile of the Structurally Similar 4-Methyl-5-thiazoleethanol

Solvent ClassSpecific SolventsReported Solubility
Polar Protic WaterVery Soluble[2]
Alcohol (e.g., Ethanol)Soluble[2]
Polar Aprotic ChloroformSoluble
Non-Polar BenzeneSoluble[2]
Diethyl Ether / HexanesSoluble

Q2: My compound is intended for a cell-based assay and I'm observing precipitation in the culture medium. What can I do?

A2: This is a common issue when a compound's stock solution (often in a solvent like DMSO) is diluted into an aqueous medium. To mitigate this:

  • Lower the Final Concentration: Determine the maximum tolerated DMSO concentration for your cell line and adjust your dilutions accordingly.

  • Use a Surfactant: A low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help maintain solubility in aqueous media.[5]

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[5][6]

Q3: What are some common techniques to improve the solubility of thiazole-based compounds?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds, including thiazole derivatives:[7][8][9]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area-to-volume ratio, which can improve the dissolution rate.[8][10][11][12]

  • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the solution.[4]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.

  • Solid Dispersions: Dispersing the compound in a highly soluble carrier can improve its dissolution.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[6][12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent System

This protocol describes the use of a co-solvent to prepare a stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a precise amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • Slowly add the PBS to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 1% in the final working solution for cell-based assays.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Co-solvent Preparation Workflow

start Weigh Compound dissolve Dissolve in minimal DMSO start->dissolve add_buffer Slowly add aqueous buffer with vortexing dissolve->add_buffer check_clarity Inspect for precipitation add_buffer->check_clarity ready Solution ready for use check_clarity->ready Clear adjust Adjust DMSO/buffer ratio or use alternative method check_clarity->adjust Precipitation

Caption: Workflow for preparing a co-solvent stock solution.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol outlines a method for improving the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).

  • Add the desired amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined by a suitable analytical method (e.g., HPLC-UV).

Signaling Pathway Context

Thiazole derivatives are investigated for a wide range of biological activities, often involving the modulation of signaling pathways.[13][14] For instance, in cancer research, such compounds might be designed to inhibit protein kinases. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for a thiazole-based inhibitor.

cluster_pathway Generic Kinase Signaling Pathway cluster_intervention Therapeutic Intervention Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor This compound (as a potential inhibitor) Inhibitor->Kinase1

Caption: Potential inhibition of a kinase pathway by a thiazole derivative.

References

Technical Support Center: Optimization of Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of thiazole ring formation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1][2] Key areas to investigate include:

  • Reactant Purity: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] The stability of the thioamide, in particular, can be a limiting factor, especially under acidic conditions.[1][2] Ensure your reactants are pure and the α-haloketone is fresh and free of decomposition products.[2]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis is often exothermic. Overheating can lead to the formation of side products, so maintaining proper temperature control is crucial.[2] While conventional heating often requires refluxing for hours, microwave-assisted synthesis can significantly shorten reaction times to minutes at temperatures around 90-130°C.[1]

    • Solvent: The choice of solvent is critical and depends on the specific substrates.[1] While methanol and ethanol are commonly used, it is advisable to perform small-scale solvent screening to find the optimal choice for your reaction.[1][2] In some cases, greener solvents like water or solvent-free conditions have been used successfully.[2][3]

    • pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion, for instance with a 5% sodium carbonate solution, can help precipitate the product and improve its isolation.[2][4]

  • Stoichiometry: Using a slight excess of the thioamide can sometimes drive the reaction to completion and minimize side reactions involving the α-haloketone.[5]

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates. To improve selectivity:

  • Control Stoichiometry: As mentioned, using a slight excess of the thioamide can be beneficial.[5]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise addition of reagents can also help control the reaction exotherm and reduce the formation of undesired products.[2]

  • Catalyst Selection: For certain transformations, the choice of catalyst is crucial. For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ can be highly efficient.[6] However, be aware that the sulfur atom in the thiazole ring can act as a poison for the palladium catalyst, sometimes necessitating a higher catalyst loading.[6]

Q3: How can I control the regioselectivity when using N-monosubstituted thioureas in the Hantzsch synthesis?

A3: Controlling regioselectivity is key to obtaining the desired isomer. The reaction medium is a primary determinant:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[6] To favor a single isomer, careful control of the reaction medium's pH is essential.[6]

Q4: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the issue?

A4: Palladium catalysts are excellent for C-H functionalization, but their activity can be hampered by the thiazole ring itself. The sulfur atom in the thiazole can coordinate to the palladium center, acting as a catalyst poison and blocking its catalytic activity.[6] This often requires using a higher catalyst loading to achieve a reasonable reaction rate.[6] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis with Bulky Substrates

Symptoms: Very low to no product yield when using sterically hindered α-haloketones and/or bulky thioamides.

Possible Causes and Solutions:

CauseSolution
Insufficient Reaction Temperature or Time Sterically hindered substrates often require more forcing conditions. Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.[8]
Poor Nucleophilicity of the Thioamide The sulfur of a bulky thioamide may not be sufficiently nucleophilic. Consider using a non-nucleophilic strong base to deprotonate the thioamide and increase its nucleophilicity.[8]
Inefficient Cyclization/Dehydration The intramolecular cyclization and subsequent dehydration steps can be slow with bulky substrates. The use of a dehydrating agent or an acidic catalyst might facilitate these steps.[8]
Problem 2: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify, showing multiple spots on TLC, or is an inseparable mixture.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
Formation of Side Products Re-evaluate the reaction conditions. Lowering the temperature might reduce the formation of side products. Ensure high purity of starting materials and solvents.[1]
Product Precipitation The thiazole product is often poorly soluble in water and can be precipitated.[4] After cooling the reaction, pouring the contents into a beaker with 5% Na2CO3 can facilitate precipitation, allowing for isolation by filtration.[4]

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a thiazole ring system, where the crude product is often pure enough for characterization after simple filtration.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial with stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[4]

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.[4]

  • Spread the collected solid on a tared watchglass and allow it to air dry.[4]

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC.[4]

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions

EntrySolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
1MethanolNone1000.5High[4]
2Ethanol10M-HCl800.3373*[7]
3PEG-400None1002-3.587-96[6]
41-ButanolRefluxVaries-Effective[1]
5WaterRefluxVaries-Effective[1]
6Solvent-freeUltrasonic--79-90[3]

*Yield for the 2-imino-2,3-dihydrothiazole isomer.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

low_yield_troubleshooting start Low Yield Observed check_purity Check Reactant Purity (α-haloketone, thioamide) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_reagents Purify/Replace Reactants purity_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_reagents->start check_temp Temperature Control (Avoid Overheating) optimize_conditions->check_temp check_solvent Solvent Screening (e.g., MeOH, EtOH, Water) optimize_conditions->check_solvent check_ph pH Control (Neutralize upon completion) optimize_conditions->check_ph adjust_stoichiometry Adjust Stoichiometry (Slight excess of thioamide) check_temp->adjust_stoichiometry check_solvent->adjust_stoichiometry check_ph->adjust_stoichiometry re_run_reaction Re-run Experiment adjust_stoichiometry->re_run_reaction

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Experimental Workflow for Hantzsch Thiazole Synthesis

hantzsch_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Combine Reactants: - α-haloketone - Thioamide - Solvent heating Heat and Stir (e.g., 100°C, 30 min) reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Precipitate Product (e.g., add 5% Na2CO3) cooling->precipitation filtration Filter and Wash Solid precipitation->filtration drying Air Dry Product filtration->drying characterization Characterize Product: - Yield Calculation - Melting Point - TLC drying->characterization

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Methyl-1,3-thiazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, side-products, and degradation. Common impurities may include:

  • Unreacted starting materials: In a typical Hantzsch thiazole synthesis, these would be the α-haloketone (e.g., 1-chloro-3-hydroxyacetone) and the thioamide.

  • Side-products: A potential side-product, especially when using certain chlorinating agents, is 2-chloro-4-methyl-5-(hydroxymethyl)thiazole.[1]

  • Solvent residues: Residual solvents from the reaction or workup can also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. The disappearance of impurity spots and the appearance of a single spot corresponding to the purified product indicate successful purification. For a similar compound, (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL, a TLC Rf of 0.11 was reported using 25% ethyl acetate in hexane.[2]

Q3: What is the expected physical state of pure this compound?

A3: Pure this compound is expected to be a solid at room temperature. If your final product is an oil, it may indicate the presence of impurities.

Troubleshooting Guide

Issue 1: The final product is an oil instead of a solid.
  • Question: I have completed the synthesis and work-up, but my this compound is an oil, not the expected solid. What should I do?

  • Answer: An oily product often suggests the presence of impurities that are depressing the melting point. Here are a few troubleshooting steps:

    • TLC Analysis: Run a TLC of your oily product against the starting materials (if available) to check for their presence.

    • Column Chromatography: If impurities are detected, column chromatography is the recommended method for purification.

    • Recrystallization attempt: You can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface may also help induce crystallization.

Issue 2: Multiple spots are observed on the TLC plate after purification.
  • Question: I have performed a purification step (recrystallization or column chromatography), but my TLC still shows multiple spots. What does this mean and how can I resolve it?

  • Answer: Multiple spots on the TLC plate indicate that the purification was incomplete and your product is still impure.

    • For Recrystallization: If you performed recrystallization, the chosen solvent may not have been optimal. You may need to try a different solvent or a solvent mixture. Performing a second recrystallization can also improve purity.

    • For Column Chromatography: If you used column chromatography, the solvent system (eluent) may not have had the right polarity to separate the product from the impurities. You may need to adjust the eluent polarity. A good starting point for optimizing the separation on a silica gel column is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35.

Issue 3: Low yield after purification.
  • Question: After performing column chromatography or recrystallization, the yield of my purified this compound is very low. What are the possible reasons and how can I improve it?

  • Answer: Low recovery can be due to several factors:

    • Incomplete reaction: If the initial synthesis did not go to completion, the yield of the crude product will be low, leading to a low final yield.

    • Loss during work-up: Significant amounts of the product may be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.

    • Suboptimal recrystallization conditions: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve your compound. Cooling the solution to a low temperature (e.g., in an ice bath) can also help maximize crystal formation.

    • Incorrect column chromatography technique: If the compound is very polar, it might be sticking to the silica gel. Using a more polar eluent or adding a small amount of a modifier like methanol to your eluent can help elute the compound.

Experimental Protocols

Recrystallization

This is a common technique for purifying solid compounds.

Recommended Solvents: Based on the purification of similar thiazole derivatives, polar protic solvents are a good starting point. Ethanol is often used for the recrystallization of various thiazole-containing compounds. A mixture of ethyl acetate and hexane can also be effective.

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable solvent).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is the most common stationary phase for the purification of thiazole derivatives.

Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. The polarity of the eluent should be adjusted based on the TLC analysis of the crude product.

Compound Polarity Recommended Starting Eluent (Ethyl Acetate/Hexane) Target TLC Rf
Less Polar Impurities10-30% Ethyl Acetate in Hexane0.25 - 0.35
More Polar Impurities30-50% Ethyl Acetate in Hexane0.25 - 0.35

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis decision_purity Is the product pure? (Single spot on TLC) tlc_analysis->decision_purity end_product Pure Product decision_purity->end_product Yes decision_physical_state Is the product a solid? decision_purity->decision_physical_state No recrystallization Recrystallization recrystallization->tlc_analysis column_chromatography Column Chromatography column_chromatography->tlc_analysis decision_physical_state->recrystallization Yes decision_physical_state->column_chromatography No (Oily)

Caption: Decision workflow for selecting a purification method.

TroubleshootingTLC start Multiple Spots on TLC after Purification decision_method Purification Method Used? start->decision_method recrystallization_issue Issue: Suboptimal Solvent decision_method->recrystallization_issue Recrystallization column_issue Issue: Incorrect Eluent Polarity decision_method->column_issue Column Chromatography recrystallization_solution Solution: - Try a different solvent/solvent mixture. - Perform a second recrystallization. recrystallization_issue->recrystallization_solution column_solution Solution: - Adjust eluent polarity based on Rf. - Optimize gradient elution if necessary. column_issue->column_solution

Caption: Troubleshooting guide for impure product after purification.

References

Preventing decomposition of (4-Methyl-1,3-thiazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Methyl-1,3-thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic compound containing a thiazole ring. The thiazole moiety is a key structural component in many pharmaceutical compounds and bioactive molecules. Maintaining the stability of this compound is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with altered biological activity or physical properties.

Q2: What are the primary factors that can cause the decomposition of this compound?

The main factors contributing to the degradation of this compound are exposure to light (photo-degradation), oxygen (oxidation), and incompatible chemicals such as strong acids, strong oxidizing agents, and strong reducing agents.[1] Thiazole-containing compounds, in general, can be susceptible to these conditions.[2][3]

Q3: How can I visually identify if my sample of this compound has decomposed?

Visual signs of decomposition can include a change in color (e.g., yellowing or darkening), the formation of precipitates, or a change in the clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for confirmation.

Q4: What analytical techniques are suitable for detecting the decomposition of this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method to assess the purity of this compound and to detect the presence of degradation products.[4] For structural elucidation of any new impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[5]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Assess Purity: Analyze your stock solution of this compound using HPLC to check for the presence of degradation products.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Table 1).

  • Evaluate Handling Procedures: Review your experimental protocol to identify any potential exposure to incompatible substances, excessive light, or high temperatures.

Issue 2: Visible changes in the appearance of the solid compound or its solution.

Changes in color or clarity are strong indicators of decomposition.

Troubleshooting Steps:

  • Do Not Use: If you observe visible signs of degradation, it is recommended not to use the material for your experiments.

  • Investigate the Cause: Review the storage and handling history of the compound to determine the likely cause of decomposition (e.g., prolonged exposure to light, improper storage temperature).

  • Procure a New Sample: Obtain a fresh batch of this compound and store it under the recommended conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To minimize oxidation.
Light In a tightly sealed, amber-colored vial or protected from lightTo prevent photo-degradation.[2]
Incompatibilities Away from strong oxidizing agents, strong acids, and strong reducing agentsTo avoid chemical reactions that lead to decomposition.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a starting condition of 10% acetonitrile, ramping up to 90% acetonitrile over 20 minutes.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Run a blank (mobile phase) followed by your sample. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.

Mandatory Visualization

Decomposition_Troubleshooting_Workflow Start Start: Suspected Decomposition of this compound Check_Appearance Visually inspect the sample (solid or solution) Start->Check_Appearance Appearance_OK No visible change Check_Appearance->Appearance_OK Normal Appearance_Not_OK Visible change (color, precipitate) Check_Appearance->Appearance_Not_OK Abnormal Analyze_Purity Perform HPLC analysis for purity assessment Appearance_OK->Analyze_Purity Discard_Sample Discard sample and procure a new batch Appearance_Not_OK->Discard_Sample End End Discard_Sample->End Purity_OK Purity meets specification Analyze_Purity->Purity_OK Pass Purity_Not_OK Purity out of specification (degradation peaks present) Analyze_Purity->Purity_Not_OK Fail Proceed_With_Caution Proceed with experiment, but monitor for inconsistencies Purity_OK->Proceed_With_Caution Investigate_Cause Investigate root cause of degradation Purity_Not_OK->Investigate_Cause Proceed_With_Caution->End Review_Storage Review storage conditions (temperature, light, atmosphere) Investigate_Cause->Review_Storage Review_Handling Review handling procedures (solvent purity, exposure to air/light) Investigate_Cause->Review_Handling Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Storage->Implement_CAPA Review_Handling->Implement_CAPA Implement_CAPA->End

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathway cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Decomposition Products Compound This compound Aldehyde 4-Methyl-1,3-thiazole-5-carbaldehyde Compound->Aldehyde Oxidation Ring_Opened Ring-Opened Products Compound->Ring_Opened Photo-oxidation / Acid Hydrolysis Light Light (Photo-degradation) Light->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Acid Strong Acids Acid->Compound Carboxylic_Acid 4-Methyl-1,3-thiazole-5-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential decomposition pathways for this compound.

References

Troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in Hantzsch synthesis can arise from several factors:

  • Purity of Reactants: α-Haloketones can be unstable, and thioamides are susceptible to hydrolysis. Ensure the purity of your starting materials. Using freshly purified reactants is recommended.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating or reflux, while others proceed at room temperature.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Alcohols like ethanol and methanol are commonly used, but screening different solvents for your specific substrates may be necessary.[1]

  • Incorrect Stoichiometry: An improper molar ratio of α-haloketone to thioamide can lead to incomplete conversion. While a 1:1 ratio is typical, a slight excess of the thioamide is sometimes used.[3]

Q2: I am observing significant side product formation. How can I minimize it?

Side product formation is a common issue. Here are some strategies to minimize it:

  • Control of Reaction Temperature: Overheating can lead to the decomposition of reactants and the formation of undesired byproducts.[2] Maintain the recommended temperature for your specific protocol.

  • Inert Atmosphere: Some starting materials, particularly thiols, are prone to oxidation.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • pH Control: In certain variations of the Hantzsch synthesis, particularly with N-substituted thioureas, the pH of the reaction medium can influence the regioselectivity, leading to isomeric products.[4] Careful control of pH is crucial in such cases.

Q3: What is the best way to purify my thiazole derivative?

The purification method depends on the properties of your final product:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common and effective method for purification.[2][5]

  • Column Chromatography: For liquid products or for separating mixtures that are difficult to resolve by recrystallization, column chromatography on silica gel is the preferred method.[5]

  • Precipitation: In some cases, the thiazole product can be precipitated from the reaction mixture by adding a non-solvent or by adjusting the pH.[3][6]

Q4: How can I monitor the progress of my thiazole synthesis reaction?

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid technique to monitor the disappearance of starting materials and the appearance of the product.[2][3]

  • Low-Field NMR Spectroscopy: For real-time monitoring of reactant concentrations in continuous flow processes, low-field NMR spectroscopy can be employed.[7]

Troubleshooting Guide

The following flowchart provides a systematic approach to troubleshooting common issues during thiazole synthesis.

TroubleshootingGuide cluster_start cluster_checks cluster_solutions cluster_outcome start Low Yield or Reaction Failure reactant_purity Check Reactant Purity (α-haloketone, thioamide) start->reactant_purity reaction_conditions Verify Reaction Conditions (Temperature, Time) reactant_purity->reaction_conditions Purity OK purify_reactants Purify/Use Fresh Starting Materials reactant_purity->purify_reactants Impure solvent Evaluate Solvent Choice reaction_conditions->solvent Conditions Correct optimize_conditions Optimize Temperature and Reaction Time (monitor by TLC) reaction_conditions->optimize_conditions Suboptimal stoichiometry Confirm Stoichiometry solvent->stoichiometry Solvent Appropriate screen_solvents Screen Different Solvents solvent->screen_solvents Ineffective adjust_ratio Adjust Molar Ratio (e.g., slight excess of thioamide) stoichiometry->adjust_ratio Incorrect success Successful Synthesis stoichiometry->success Ratio Correct purify_reactants->success optimize_conditions->success screen_solvents->success adjust_ratio->success

Caption: A troubleshooting flowchart for low-yield thiazole synthesis.

Experimental Protocols

Hantzsch Thiazole Synthesis: General Procedure

This protocol outlines a general method for the synthesis of 2-amino-4-phenylthiazole.[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone and a slight excess of thiourea (e.g., 1.5 equivalents).

  • Solvent Addition: Add methanol as the solvent.

  • Heating: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (2-bromoacetophenone) is consumed (typically 30-60 minutes).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with water to remove any remaining salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Data Presentation

Synthesis MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Hantzsch Synthesis2-Bromoacetophenone, ThioureaMethanolReflux30 min99[3][6]
Microwave-assisted2-Bromoacetophenone, ThioureaEthanol6035-45 min80-85[8]
Ultrasound-assistedHydrazonoyl chlorides, ThioamidesEthanol3520 minHigh[9]
Copper-catalyzedOximes, Anhydrides, KSCNToluene12024 hup to 85[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of thiazole derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactant_prep Reactant Preparation (Weighing, Dissolving) reaction Reaction (Heating, Stirring) reactant_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quenching Quenching/Neutralization monitoring->quenching Reaction Complete extraction Extraction/Precipitation quenching->extraction filtration Filtration extraction->filtration purification_method Recrystallization or Column Chromatography filtration->purification_method recrystallization Recrystallization purification_method->recrystallization Solid chromatography Column Chromatography purification_method->chromatography Liquid/Mixture characterization Characterization (NMR, MS, MP) recrystallization->characterization chromatography->characterization

Caption: A typical experimental workflow for thiazole synthesis.

References

Technical Support Center: Catalyst Selection for Reactions of (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methyl-1,3-thiazol-5-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Oxidation Reactions

Question 1: I am trying to oxidize this compound to the corresponding aldehyde, 4-methyl-5-formylthiazole, but I am getting low yields. What are the common issues?

Answer: Low yields in the oxidation of this compound can stem from several factors:

  • Over-oxidation: The primary alcohol can be further oxidized to the carboxylic acid, especially with strong, aqueous oxidizing agents. To obtain the aldehyde, it is often recommended to use milder, anhydrous conditions.[1]

  • Choice of Oxidant: The choice of oxidizing agent is critical. Manganese dioxide (MnO₂) is a common and effective reagent for the selective oxidation of benzylic and heterocyclic alcohols to their corresponding aldehydes and ketones.[2] Other reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also known to be effective for this transformation.[3]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Oxidation with MnO₂ is typically carried out at room temperature, but gentle heating might be required. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent byproduct formation.

  • Catalyst Activity: The activity of solid-supported catalysts like MnO₂ can vary depending on its preparation and activation. Ensure you are using activated MnO₂ for the best results.[2]

Question 2: I am observing the formation of 4-methylthiazole-5-carboxylic acid as a major byproduct during the oxidation of this compound. How can I prevent this?

Answer: The formation of the carboxylic acid is a result of over-oxidation of the intermediate aldehyde. To minimize this side reaction:

  • Use a Mild Oxidizing Agent: Employing a mild oxidant that is selective for the conversion of primary alcohols to aldehydes is recommended. Activated manganese dioxide (MnO₂) is a good choice for this purpose.[2][3]

  • Anhydrous Conditions: Perform the reaction under anhydrous (water-free) conditions. The presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then more readily oxidized to the carboxylic acid.

  • Control Stoichiometry: Use a controlled amount of the oxidizing agent. An excess of the oxidant can promote the over-oxidation of the aldehyde.

  • Reaction Monitoring: Closely monitor the progress of the reaction using TLC. Once the starting material is consumed and the desired aldehyde is the major product, quench the reaction to prevent further oxidation.

Question 3: My oxidation reaction using a palladium (Pd) catalyst is not proceeding as expected. What could be the issue?

Answer: The sulfur atom in the thiazole ring of this compound can act as a poison for palladium catalysts. The sulfur can coordinate to the palladium surface, blocking the active sites and inhibiting the catalytic activity. This is a common issue in reactions involving sulfur-containing heterocycles and palladium catalysts. To address this, you may need to use a higher catalyst loading or consider alternative, sulfur-tolerant catalysts.

Esterification Reactions

Question 4: I am attempting a Fischer esterification of this compound with a carboxylic acid, but the yield is poor. What are the key factors to consider?

Answer: Fischer esterification is a reversible reaction, and achieving high yields often requires shifting the equilibrium towards the product side.[4][5] Here are some key considerations:

  • Water Removal: The reaction produces water as a byproduct. Removing this water as it forms will drive the equilibrium towards the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Excess Reactant: Using one of the reactants in a large excess (often the alcohol, if it is inexpensive and easily removable) can also shift the equilibrium.[5]

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is typically required.[4] The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions.

  • Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate. The optimal temperature will depend on the boiling points of your specific alcohol and carboxylic acid.

Question 5: Are there alternative methods for esterifying this compound if Fischer esterification is not effective?

Answer: Yes, if Fischer esterification proves to be low-yielding or problematic, you can consider other esterification methods:

  • Reaction with Acyl Chlorides or Anhydrides: this compound can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are generally faster, irreversible, and often proceed at room temperature.[4] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct.

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is a mild and efficient method for forming esters from carboxylic acids and alcohols.

Data Presentation

Table 1: Catalyst Selection for the Oxidation of this compound to 4-Methyl-5-formylthiazole
Catalyst/ReagentTypical ConditionsExpected ProductPotential Issues
Manganese Dioxide (MnO₂) (activated) Dichloromethane or Chloroform, Room Temperature4-Methyl-5-formylthiazoleReaction rate can be slow; requires a stoichiometric excess of the reagent.[2]
Pyridinium Chlorochromate (PCC) Dichloromethane, Room Temperature4-Methyl-5-formylthiazoleChromium-based reagent, which has toxicity and disposal concerns.
Dess-Martin Periodinane (DMP) Dichloromethane, Room Temperature4-Methyl-5-formylthiazoleCan be sensitive to moisture and is relatively expensive.
Sodium Hypochlorite (NaOCl) Acetone, 0 °C[6]4-Methyl-5-formylthiazoleCan lead to over-oxidation to the carboxylic acid if not carefully controlled.[7]
Chromium Trioxide (CrO₃) Aqueous acid4-Methylthiazole-5-carboxylic acidStrong oxidant, will likely lead to the carboxylic acid.[7] Highly toxic.

Experimental Protocols

Protocol 1: Oxidation of this compound using Activated Manganese Dioxide

This protocol is a general guideline for the selective oxidation of a heterocyclic alcohol to the corresponding aldehyde.

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂) (approx. 10-20 equivalents)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

    • Celite or a similar filter aid

  • Procedure: a. To a solution of this compound (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (10-20 equivalents).[2][8] b. Stir the resulting suspension vigorously at room temperature. c. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate. d. Upon completion (disappearance of the starting material spot on TLC), filter the reaction mixture through a pad of Celite to remove the manganese dioxide. e. Wash the filter cake thoroughly with dichloromethane. f. Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-5-formylthiazole. h. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification of this compound

This protocol provides a general method for the acid-catalyzed esterification of an alcohol.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

    • Anhydrous alcohol (if different from the reactant alcohol) or a suitable solvent like toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an external solvent), combine this compound (1 equivalent) and the carboxylic acid (1-1.2 equivalents). b. If the carboxylic acid is a solid, dissolve the reactants in a minimal amount of a suitable solvent. If the reactant alcohol is to be used in excess, it can serve as the solvent. c. Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture. d. Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC. e. Once the reaction is complete, cool the mixture to room temperature. f. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate. g. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. h. Wash the organic layer with water and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. j. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. k. Purify the crude product by column chromatography or distillation as needed.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: this compound reaction_type Desired Transformation? start->reaction_type oxidation Oxidation to Aldehyde reaction_type->oxidation Oxidation esterification Esterification reaction_type->esterification Esterification mild_oxidant Select Mild Oxidant (e.g., MnO2, PCC, DMP) oxidation->mild_oxidant fischer Fischer Esterification (Acid Catalyst) esterification->fischer acyl_halide Acyl Halide / Anhydride Method esterification->acyl_halide Alternative troubleshoot_ox Troubleshooting Oxidation mild_oxidant->troubleshoot_ox troubleshoot_est Troubleshooting Esterification fischer->troubleshoot_est over_oxidation Issue: Over-oxidation Solution: Use mild/anhydrous conditions troubleshoot_ox->over_oxidation Low Aldehyde Yield pd_poisoning Issue: Pd Catalyst Poisoning Solution: Increase loading or change catalyst troubleshoot_ox->pd_poisoning Using Pd Catalyst low_yield_est Issue: Low Yield Solution: Remove H2O, use excess reagent troubleshoot_est->low_yield_est end_product Desired Product over_oxidation->end_product low_yield_est->end_product pd_poisoning->end_product

Caption: Catalyst selection workflow for reactions involving this compound.

PI3K_Akt_Signaling_Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates (Thr308) downstream Downstream Effects (Cell Survival, Proliferation, Growth) akt->downstream regulates mtorc2 mTORC2 mtorc2->akt phosphorylates (Ser473) thiazole_inhibitor Thiazole Derivatives (e.g., PI3K/Akt inhibitors) thiazole_inhibitor->pi3k inhibit thiazole_inhibitor->akt inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole derivatives.[9][10][11][12][13]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of (4-Methyl-1,3-thiazol-5-yl)methanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of (4-Methyl-1,3-thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

Overview of Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile and thermally sensitive compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.[2] However, a comprehensive purity profile often benefits from orthogonal methods that provide complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile and semi-volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and highly accurate method for quantification without the need for identical reference standards.[3][4]

Comparative Performance of Analytical Methods

The selection of an analytical technique depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and the need for structural information. The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a stationary and a liquid mobile phase.[5]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.[3]Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard.[6]
Primary Use Quantification of the main component and non-volatile impurities.[1]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[5]Absolute purity determination, quantification of major components and impurities without a specific reference standard for each.[7][8]
Sensitivity High (ng to pg range).Very High (pg to fg range).[3]Moderate to Low (µg to mg range).[8]
Specificity High, based on retention time and UV-Vis spectra.Very High, based on retention time and mass fragmentation patterns.[9]Very High, provides detailed structural information for unambiguous identification.[5]
Sample Throughput High, suitable for routine quality control.[9]Moderate to High.Low to Moderate, longer acquisition times may be needed for high precision.
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods; may have signal overlap in complex mixtures.[7]

Experimental Workflow and Visualization

A systematic workflow is essential for accurate and reproducible purity analysis. The process begins with sample preparation, followed by analysis using one or more orthogonal techniques, and concludes with data interpretation and reporting.

Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analytical Methods cluster_data Phase 3: Data Processing & Reporting start Sample Receipt prep Sample Preparation (Dilution, Filtration) start->prep hplc HPLC-UV/DAD prep->hplc Analysis gcms GC-MS prep->gcms Analysis qnmr qNMR prep->qnmr Analysis data_proc Data Processing (Integration, Deconvolution) hplc->data_proc gcms->data_proc qnmr->data_proc purity_calc Purity Calculation & Impurity Profiling data_proc->purity_calc comparison Method Comparison purity_calc->comparison report Final Report comparison->report

Workflow for the purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Diode-Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak.

This method is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from synthesis.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., Dichloromethane or Methanol) to a concentration of 1 mg/mL.

  • Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

qNMR provides a direct measurement of purity against a certified internal standard.[4][8]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid or another suitable certified reference material with non-overlapping peaks.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative 1H experiment with sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    • P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC is the recommended primary technique due to its high resolution, sensitivity, and robustness for separating non-volatile, process-related impurities.[1]

GC-MS serves as an essential orthogonal method for the comprehensive identification and quantification of volatile impurities and residual solvents, which are common in pharmaceutical intermediates.[3][5]

qNMR is an invaluable tool for the absolute quantification and certification of reference standards.[8] While having lower throughput, its ability to provide direct purity assessment without requiring a specific standard for the analyte makes it a powerful method for primary characterization and for resolving discrepancies found in other techniques.

An integrated approach utilizing HPLC for routine analysis, supplemented by GC-MS and qNMR for comprehensive characterization and reference standard certification, will ensure the highest quality of this compound for drug development and manufacturing.

References

Characterization of (4-Methyl-1,3-thiazol-5-yl)methanol: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H NMR characterization of (4-Methyl-1,3-thiazol-5-yl)methanol with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate compound verification and analysis.

1H NMR Spectral Data Comparison

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. The expected 1H NMR spectral data for this compound in CDCl3 is summarized below, alongside comparative data from similar structures to aid in spectral interpretation.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound H2 (thiazole ring)~8.6s-Predicted based on similar compounds
CH2 (methylene)~4.8s-Predicted based on similar compounds
CH3 (methyl)~2.5s-Predicted based on similar compounds
OH (hydroxyl)Variablebr s-Predicted based on similar compounds
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanolH (thiazole ring)---[1]
CH2 (methylene)4.79s-[1]
CH3 (methyl)2.41s-[1]
4-Methyl-5-thiazoleethanolH2 (thiazole ring)8.75s-[2]
CH2 (methylene, α)3.01t6.5[2]
CH2 (methylene, β)3.79t6.5[2]
CH3 (methyl)2.34s-[2]
4-MethylthiazoleH2 (thiazole ring)8.64d1.86[3]
H5 (thiazole ring)6.87q1.00[3]
CH3 (methyl)2.47d1.00[3]

Alternative Characterization Methods

While 1H NMR is a powerful tool, a comprehensive characterization of this compound should be supported by other analytical techniques.

TechniqueInformation ProvidedComparison to 1H NMR
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Complementary to 1H NMR, offering a complete picture of the molecule's structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.Provides information about the entire molecule, whereas 1H NMR provides information about the local chemical environment of each proton.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., O-H, C-H, C=N).Confirms the presence of key functional groups, which can be inferred from 1H NMR chemical shifts.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in the compound.Provides the empirical formula, which can be used in conjunction with the molecular weight from MS to determine the molecular formula. 1H NMR helps to assemble the atoms into the correct structural arrangement.

Experimental Protocols

Standard 1H NMR Sample Preparation and Acquisition

A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the compound.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition :

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • Data Processing :

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Calibrate the chemical shift scale.

Workflow and Logic Diagrams

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Verification Compound This compound NMR 1H & 13C NMR Compound->NMR Primary Structure MS Mass Spectrometry Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups EA Elemental Analysis Compound->EA Elemental Composition Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation EA->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirm Identity

NMR_Signal_Assignment_Logic cluster_signals Observed Signals cluster_assignments Proton Assignments Spectrum 1H NMR Spectrum Signal1 Singlet ~8.6 ppm Spectrum->Signal1 Signal2 Singlet ~4.8 ppm Spectrum->Signal2 Signal3 Singlet ~2.5 ppm Spectrum->Signal3 Signal4 Broad Singlet (variable) Spectrum->Signal4 H2 Thiazole H2 Signal1->H2 Aromatic region, no adjacent protons CH2 Methylene CH2 Signal2->CH2 Adjacent to ring & OH, no adjacent protons CH3 Methyl CH3 Signal3->CH3 Alkyl region on ring, no adjacent protons OH Hydroxyl OH Signal4->OH Exchangeable proton

References

A Comparative Guide to the Synthesis of 4-Methyl-5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common and effective synthesis routes for 4-methyl-5-thiazolemethanol, a key intermediate in the production of various pharmaceuticals and flavor compounds. By objectively presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to equip researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

At a Glance: Comparison of Key Synthesis Routes

The selection of a synthetic route for 4-methyl-5-thiazolemethanol is a critical decision influenced by factors such as precursor availability, desired yield and purity, scalability, and environmental impact. The following table summarizes the key quantitative parameters of three prominent synthetic routes.

Synthesis RouteStarting Material(s)Key ReagentsTypical Reaction TimeTypical TemperatureReported Yield (%)
Route 1 2-AcetylbutyrolactoneAmmonia, Carbon disulfide, Chlorine, Hydrogen peroxideMulti-step, variable5-20°C (chlorination), 5-12°C (oxidation)Up to 82%[1]
Route 2 3-Acetylpropanol, ThioureaAcidic catalyst, Sodium nitrite, Sodium hypophosphite3-8 hours (initial condensation)78-100°CUp to 73%[2]
Route 3 α-Acetyl-γ-butyrolactoneSulfuryl chloride, ThioformamideMulti-step, variable40-42°C (chlorination), RefluxNot explicitly stated, but avoids problematic steps of other routes[3]

Visualizing the Pathways: Synthetic Schemes

To further elucidate the chemical transformations involved in each route, the following diagrams, generated using the DOT language, illustrate the core reaction pathways.

Synthesis_Route_1 2-Acetylbutyrolactone 2-Acetylbutyrolactone 3-Chloroacetylpropanol 3-Chloroacetylpropanol 2-Acetylbutyrolactone->3-Chloroacetylpropanol Chlorination & Hydrolysis Ammonia_CS2 Ammonia, Carbon disulfide Ammonium_Salt Ammonium Dithiocarbamate Intermediate Ammonia_CS2->Ammonium_Salt Chlorine Chlorine, UV light Condensation_Product Condensation Product 3-Chloroacetylpropanol->Condensation_Product Ammonium_Salt->Condensation_Product Condensation 4-Methyl-5-thiazolemethanol 4-Methyl-5-thiazolemethanol Condensation_Product->4-Methyl-5-thiazolemethanol Oxidation H2O2 Hydrogen Peroxide (Oxidation)

Caption: Synthesis of 4-methyl-5-thiazolemethanol from 2-Acetylbutyrolactone.

Synthesis_Route_2 3-Acetylpropanol 3-Acetylpropanol Intermediate_1 Cyclization Intermediate 3-Acetylpropanol->Intermediate_1 Thiourea Thiourea Thiourea->Intermediate_1 Condensation Intermediate_2 Diazo Intermediate Intermediate_1->Intermediate_2 Diazotization Diazotization Sodium Nitrite, Acid 4-Methyl-5-thiazolemethanol 4-Methyl-5-thiazolemethanol Intermediate_2->4-Methyl-5-thiazolemethanol Reduction Reduction Sodium Hypophosphite Synthesis_Route_3 alpha-Acetyl-gamma-butyrolactone alpha-Acetyl-gamma-butyrolactone alpha-Acetyl-alpha-chloro-gamma-butyrolactone α-Acetyl-α-chloro- γ-butyrolactone alpha-Acetyl-gamma-butyrolactone->alpha-Acetyl-alpha-chloro-gamma-butyrolactone Chlorination SO2Cl2 Sulfuryl Chloride 3-Chloro-3-acetylpropanol 3-Chloro-3-acetylpropanol alpha-Acetyl-alpha-chloro-gamma-butyrolactone->3-Chloro-3-acetylpropanol Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation 4-Methyl-5-thiazolemethanol 4-Methyl-5-thiazolemethanol 3-Chloro-3-acetylpropanol->4-Methyl-5-thiazolemethanol Thioformamide Thioformamide Thioformamide->4-Methyl-5-thiazolemethanol Cyclization

References

A Comparative Guide to the Biological Activity of (4-Methyl-1,3-thiazol-5-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of (4-Methyl-1,3-thiazol-5-yl)methanol and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, this report summarizes the known activities of its close analogs, offering insights into the potential bioactivities of this parent compound and the broader class of thiazole derivatives. The primary biological activities explored include anticancer, antimicrobial, and cholinesterase inhibitory effects.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for various thiazole analogs.

Table 1: Anticancer Activity of Thiazole Analogs
CompoundCell LineAssayIC50 (µM)Reference
2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)MTT2.57 ± 0.16[1]
2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)MTT7.26 ± 0.44[1]
2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4a)MCF-7 (Breast)MTT12.7 ± 0.77[1]
2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4a)HepG2 (Liver)MTT6.69 ± 0.41[1]
2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (6)Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell LinesNCI-60 ScreenlogGI50 = -5.38
5-fluoro-3-[2-(4-hydroxyphenylamino)-4-oxo-4H-thiazol-5-ylidenemethyl]-1H-indole-2-carboxylic acid methyl ester (Les-6166)SCC-15 (Squamous Carcinoma)Not SpecifiedHigh[2]
Table 2: Antimicrobial Activity of Thiazole Analogs
CompoundMicroorganismAssayMIC (µg/mL)Reference
5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one (3g)Pseudomonas aeruginosaBroth Microdilution0.21 µM[3]
5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one (3g)Escherichia coliBroth Microdilution0.21 µM[3]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativesStaphylococcus aureusNot SpecifiedIZs = 0.5–2.6 mm[4]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativesAspergillus flavusNot SpecifiedIZs = 0.5–2.3 mm[4]
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones (1-4, 6)Escherichia coli MTCC 443Not Specified100[4][5]
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones (5)Pseudomonas aeruginosa MTCC 1688Not Specified100[4][5]
Table 3: Cholinesterase Inhibitory Activity of Thiazole Analogs
CompoundEnzymeIC50 (µM)Reference
2-Methoxy-5-[(2-{4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}hydrazineylidene)methyl]phenol (2i)Acetylcholinesterase (AChE)0.028 ± 0.001[6]
2-[2-(4-Hydroxybenzylidene)hydrazineyl]-4-[4-(trifluoromethyl)phenyl]thiazole (2g)Acetylcholinesterase (AChE)0.031 ± 0.001[6]
2-[2-(3-Methoxybenzylidene)hydrazineyl]-4-[4-(trifluoromethyl)phenyl]thiazole (2e)Acetylcholinesterase (AChE)0.040 ± 0.001[6]
Benzimidazole-based thiazole (21)Acetylcholinesterase (AChE)0.10 ± 0.05[7]
Benzimidazole-based thiazole (21)Butyrylcholinesterase (BuChE)0.20 ± 0.050[7]
Benzimidazole-based thiazole (16)Acetylcholinesterase (AChE)0.20 ± 0.050[7]
Benzimidazole-based thiazole (16)Butyrylcholinesterase (BuChE)0.50 ± 0.050[7]
Thiazole derivative (4e)Acetylcholinesterase (AChE)25.5 ± 2.12 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound. A clear zone of inhibition around the well indicates the antimicrobial efficacy.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar plate.

  • Well Creation: A sterile cork borer is used to create wells of 6-8 mm diameter in the agar.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and the inhibitory effects of compounds on these enzymes.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Add the substrate and DTNB solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] × 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualizations

Several thiazole derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and migration.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by thiazole derivatives.

Many thiazole-containing compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[9][10][11] By inhibiting key kinases like PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis.

CXCR4_Signaling_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K_CXCR4 PI3K G_protein->PI3K_CXCR4 IP3_DAG IP3 / DAG PLC->IP3_DAG AKT_CXCR4 AKT PI3K_CXCR4->AKT_CXCR4 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Migration Cell Migration & Adhesion Ca_PKC->Migration AKT_CXCR4->Migration Thiazole_mod Thiazole Modulators Thiazole_mod->CXCR4 Modulates

Caption: CXCR4 signaling pathway and its modulation by small molecules.

The CXCR4 receptor and its ligand CXCL12 play a crucial role in cell migration, a key process in cancer metastasis and inflammation. Small molecules, including some with thiazole scaffolds, have been developed to modulate CXCR4 signaling, acting as either agonists or antagonists to influence cell movement.[12][13]

Conclusion

While this compound itself remains a molecule with underexplored biological potential in the public domain, the extensive research on its analogs reveals the vast therapeutic promise of the thiazole scaffold. The data presented in this guide demonstrate that modifications to the core thiazole structure can lead to potent and selective inhibitors of cancer cell growth, microbial proliferation, and key enzymatic activities. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate new thiazole-based compounds with improved therapeutic profiles. Future studies focusing on the biological screening of this compound and its simple derivatives are warranted to fully elucidate its potential role in drug discovery.

References

Comparative Crystallographic Analysis of Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two key thiazole derivatives. This guide provides a comparative analysis of their structural features, detailed experimental protocols for their characterization, and insights into their potential biological significance.

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutics. This guide presents a comparative analysis of the X-ray crystal structures of two thiazole derivatives: 2-Amino-4-methylthiazole and Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate .

While the primary focus is on the structural elucidation of these compounds, it is important to note that the broader class of (4-Methyl-1,3-thiazol-5-yl)methanol derivatives, to which 2-Amino-4-methylthiazole is closely related, exhibits a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This structural information provides a critical foundation for exploring the structure-activity relationships (SAR) within this promising class of compounds.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two thiazole derivatives, offering a direct comparison of their fundamental structural parameters.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylthiazole and Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

Parameter2-Amino-4-methylthiazoleMethyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate
Chemical Formula C₄H₆N₂SC₁₁H₁₀N₂O₄S
Formula Weight 114.17266.27
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/c
a (Å) 10.322(2)4.7787(1)
b (Å) 7.309(1)25.4128(7)
c (Å) 7.229(1)18.9599(5)
α (°) 9090
β (°) 9090.841(1)
γ (°) 9090
Volume (ų) 545.5(2)2302.24(10)
Z 48
Temperature (K) 293150
Radiation type Mo KαCu Kα
Wavelength (Å) 0.710731.54184
R-factor 0.0340.034

Experimental Protocols

The determination of the crystal structures of these thiazole derivatives involved single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below, followed by the specific details for each compound.

General Experimental Workflow for Single-Crystal X-ray Diffraction

G A Compound Synthesis & Purification B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H I Deposition (e.g., CSD/COD) H->I

Fig. 1: General experimental workflow for X-ray crystallography.
Crystal Structure Determination of 2-Amino-4-methylthiazole

The crystallographic data for 2-Amino-4-methylthiazole is available from the Crystallography Open Database (COD) under the entry numbers 2219738, 4512031, and 4512032.[4] The following provides a representative summary of the experimental procedure.

A suitable single crystal of 2-Amino-4-methylthiazole was selected and mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The collected data were processed and corrected for Lorentz and polarization effects. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystal Structure Determination of Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate

The experimental details for this compound are reported in the publication "Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate".

Single crystals were obtained by slow evaporation from a solution of the compound. A suitable crystal was mounted on a diffractometer. Data collection was performed at 150 K using Cu Kα radiation (λ = 1.54184 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². An absorption correction was applied. All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were included in calculated positions and treated as riding atoms.

Biological Significance and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in various signaling pathways.[1][2][3] For instance, many antimicrobial agents target essential bacterial enzymes, while anticancer agents can inhibit protein kinases involved in cell proliferation and survival.

The diagram below illustrates a generalized signaling pathway where a thiazole derivative acts as an enzyme inhibitor, a common mechanism of action for this class of compounds in drug development.

G cluster_0 Cell Membrane Receptor Receptor Enzyme_A Enzyme_A Receptor->Enzyme_A Signal Signal Signal->Receptor Enzyme_B Enzyme_B Enzyme_A->Enzyme_B Product Product Enzyme_B->Product Catalysis Substrate Substrate Substrate->Enzyme_B Biological_Response Biological_Response Product->Biological_Response Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->Enzyme_B Inhibition

Fig. 2: Generalized signaling pathway illustrating enzyme inhibition.

This guide provides a foundational comparison of the crystal structures of two significant thiazole derivatives. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating further exploration of this versatile class of compounds. The insights into their potential biological roles underscore the importance of structural biology in the rational design of novel and effective therapeutic agents.

References

Comparative Guide to Validated Analytical Methods for (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of (4-Methyl-1,3-thiazol-5-yl)methanol. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods, allowing for a direct comparison of their key validation parameters.

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Specificity HighVery High
Analysis Time ~10 minutes~15 minutes

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of related thiazole derivatives and offers a robust and rapid approach for quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration is within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and sensitivity, making it suitable for the identification and quantification of this compound, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare calibration standards by diluting the stock solution with methanol.

  • Dissolve the sample in methanol or dichloromethane.

  • If necessary, perform a liquid-liquid extraction to clean up the sample.

  • Inject an aliquot of the final solution into the GC-MS system.

Validation Parameters:

  • Linearity: Established using a five-point calibration curve.

  • Accuracy: Determined through spike and recovery experiments.

  • Precision: Assessed by repeated injections of a standard solution.

  • Specificity: Confirmed by the unique mass spectrum of the analyte.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (245 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Methanol start->dissolve gcms GC-MS System dissolve->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometry (EI) separation->detection mass_spec Mass Spectrum detection->mass_spec quantification Quantification mass_spec->quantification Method_Comparison_Logic cluster_choice Analytical Method Selection cluster_hplc HPLC-UV cluster_gcms GC-MS start Need to Quantify This compound hplc_adv Advantages: - Robust - Rapid Analysis start->hplc_adv gcms_adv Advantages: - High Specificity - Structural Info start->gcms_adv hplc_disadv Limitations: - Lower Specificity hplc_adv->hplc_disadv gcms_disadv Limitations: - Longer Runtimes gcms_adv->gcms_disadv

References

A Comparative Guide to the Reactivity of Substituted Thiazole Methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted thiazole methanols, supported by experimental data from peer-reviewed literature. Understanding the influence of substituents on the reactivity of these compounds is crucial for their application in medicinal chemistry and organic synthesis. This document summarizes quantitative data in clear tables, provides detailed experimental protocols, and visualizes key concepts using diagrams.

Introduction to Thiazole Methanol Reactivity

Thiazole methanols are important heterocyclic compounds, with the thiazole ring being a key structural motif in many biologically active molecules. The reactivity of a thiazole methanol is primarily determined by the electronic properties of the substituents on the thiazole ring and any aryl groups attached to the methanol carbon. These substituents can influence the electron density of the thiazole ring and the stability of reaction intermediates, thereby affecting reaction rates and product yields. This guide will focus on comparing the reactivity of substituted thiazole methanols in oxidation reactions and their synthesis via the Hantzsch reaction.

Comparative Reactivity in Oxidation Reactions

The oxidation of thiazole methanols to their corresponding ketones is a fundamental transformation. A study by D'Auria and Mauriello investigated the oxidation of a series of aryl and heteroaryl thiazol-2-ylmethanols in a mixture of dimethoxyethane and water with sulfuric acid. The results, summarized in the table below, demonstrate the influence of substituents on the yield of the corresponding ketone.

Table 1: Yields of Ketones from the Oxidation of Substituted Thiazol-2-ylmethanols [1][2]

Substituent on Aryl/Heteroaryl GroupProduct Yield (%)
Phenyl85
4-Methoxyphenyl88
4-Nitrophenyl75
2-Furyl82
2-Thienyl80
2-Pyridyl30
3-Pyridyl78
4-Pyridyl75

Analysis of Reactivity:

The data suggests that electron-donating groups on the aryl substituent, such as the methoxy group, slightly increase the yield of the oxidation product. Conversely, a strong electron-withdrawing group like the nitro group leads to a lower yield. This trend indicates that electron density at the methanol carbon influences the reaction's efficiency. The significantly lower yield observed for the 2-pyridyl substituted methanol may be attributed to the nitrogen atom's ability to coordinate with the acid catalyst, thereby deactivating the molecule towards the reaction.

Experimental Protocol: Oxidation of Aryl(thiazol-2-yl)methanols[1][2]

Materials:

  • Substituted aryl(thiazol-2-yl)methanol (1 mmol)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Water (5 mL)

  • Concentrated Sulfuric Acid (96%) (0.5 mL)

  • Oxygen balloon

Procedure:

  • A solution of the substituted aryl(thiazol-2-yl)methanol in a mixture of DME and water is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The flask is equipped with an oxygen balloon.

  • The reaction mixture is heated to 80 °C and stirred for the time specified in the original literature (typically a few hours, reaction progress can be monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding ketone.

Reactivity in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring. The reactivity of the starting materials, particularly the α-haloketone and the thioamide, is influenced by their substituents, which in turn affects the overall yield of the thiazole product. While not a direct measure of the reactivity of the final thiazole methanol product, it provides insight into the ease of formation of the core thiazole structure.

Several studies have reported the synthesis of various substituted thiazoles via the Hantzsch reaction, often in a one-pot, multi-component fashion. The yields obtained for different substituted benzaldehydes in the presence of a catalyst provide a basis for comparing the reactivity of these precursors.

Table 2: Yields of Substituted Thiazole Derivatives from Hantzsch Synthesis [3][4]

Substituent on BenzaldehydeProduct Yield (%) (Conventional Heating)Product Yield (%) (Ultrasonic Irradiation)
H8790
4-CH38588
4-OCH38892
4-Cl8285
4-NO27982
2-Cl8083
2-NO27880
3-NO28184
4-OH8689
4-N(CH3)29093

Analysis of Reactivity:

The data indicates that electron-donating groups (e.g., -OCH3, -OH, -N(CH3)2) on the benzaldehyde generally lead to higher yields of the thiazole product. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) tend to result in slightly lower yields. This suggests that the nucleophilic attack of the thioamide on the carbonyl carbon of the aldehyde is a key step, and its rate is enhanced by electron-donating substituents that increase the electrophilicity of the carbonyl carbon. The use of ultrasonic irradiation generally improves the yields, highlighting its role in accelerating the reaction.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Oxidation_Pathway SubstitutedThiazoleMethanol Substituted Thiazol-2-ylmethanol ThiazoliumIntermediate Thiazolium Ion Intermediate SubstitutedThiazoleMethanol->ThiazoliumIntermediate H+ ThiazolineIntermediate Thiazoline Intermediate ThiazoliumIntermediate->ThiazolineIntermediate Tautomerization KetoneProduct Corresponding Ketone ThiazolineIntermediate->KetoneProduct Oxidation (O2)

Caption: Proposed mechanism for the acid-catalyzed oxidation of thiazole methanols.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants AlphaHaloKetone α-Haloketone Intermediate Thiazoline Intermediate AlphaHaloKetone->Intermediate Thioamide Thioamide Thioamide->Intermediate Product Substituted Thiazole Intermediate->Product Dehydration

Caption: Simplified workflow of the Hantzsch thiazole synthesis.

Conclusion

The reactivity of substituted thiazole methanols is significantly influenced by the electronic nature of the substituents. In oxidation reactions, electron-donating groups on the aryl moiety tend to favor the formation of the corresponding ketone. Similarly, in the Hantzsch synthesis of the thiazole core, electron-donating groups on the aldehyde precursor generally lead to higher product yields. This understanding is critical for designing efficient synthetic routes and for the targeted modification of thiazole-based compounds in drug discovery programs. Further kinetic studies would provide a more detailed quantitative understanding of these reactivity trends.

References

A Comparative Guide to the LC-MS Analysis of (4-Methyl-1,3-thiazol-5-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of (4-Methyl-1,3-thiazol-5-yl)methanol and its reaction products is crucial for understanding its metabolism, degradation pathways, and potential biological activity. Liquid chromatography-mass spectrometry (LC-MS) stands as a primary analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of different LC-MS methodologies, supported by experimental data and detailed protocols, to aid in method selection and development.

The analysis of this compound and its derivatives, which are often polar in nature, presents a challenge for traditional reversed-phase liquid chromatography (RPLC).[1][2] In RPLC, polar compounds may exhibit poor retention on nonpolar stationary phases like C18.[2] An effective alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent to enhance the retention of polar analytes.[1][3][4]

Comparison of LC-MS Methodologies: RPLC vs. HILIC

The choice between RPLC and HILIC significantly impacts the chromatographic performance for polar analytes such as this compound and its potential metabolites. The following tables summarize the key performance differences based on typical experimental outcomes for the analysis of small polar molecules.

Table 1: Chromatographic Performance Comparison

ParameterReversed-Phase (C18)HILIC (Amide/Silica)Rationale & Supporting Data
Retention of Polar Analytes LowHighHILIC is specifically designed for the retention of polar compounds, which are poorly retained on nonpolar RPLC columns.[1][2][4]
Selectivity for Polar Analytes ModerateHighHILIC often provides orthogonal selectivity to RPLC, which is beneficial for separating structurally similar polar metabolites.[1][5]
Sensitivity with ESI-MS GoodExcellentThe high organic content of the HILIC mobile phase promotes more efficient desolvation in the electrospray ionization (ESI) source, leading to enhanced signal intensity.[3]
Peak Shape for Polar Analytes Often broad or distortedGenerally sharper and more symmetricalStronger and more specific interactions in HILIC can lead to better peak shapes for polar compounds.[4]
Column Lifetime ~1000 injections~700-800 injectionsHILIC stationary phases can be less robust than RPLC phases under certain conditions.[3]

Table 2: Typical LC-MS Parameters for Analysis

ParameterReversed-Phase LC-MSHILIC-MS
Column C18, 2.1 x 100 mm, 1.7 µmBEH Amide, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 5:95 Acetonitrile:Water
Gradient 5% to 95% B over 10 min95% to 50% B over 6 min
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 5 µL5 µL
MS Detector Triple Quadrupole or QTOFTriple Quadrupole or QTOF
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Experimental Workflow and Data Interpretation

The general workflow for the LC-MS analysis of this compound reaction products involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram illustrates this process.

LC-MS Workflow LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Quenching Reaction Quenching ReactionMixture->Quenching Extraction Extraction/Cleanup (e.g., SPE, LLE) Quenching->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection LC_Separation LC Separation (RPLC or HILIC) Injection->LC_Separation MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Peak_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for LC-MS analysis.

The identification of reaction products, such as metabolites, relies on accurate mass measurements and the interpretation of fragmentation patterns obtained from tandem mass spectrometry (MS/MS). For thiazole-containing compounds, fragmentation may involve cleavage of the thiazole ring or modifications to its substituents.[5]

Detailed Experimental Protocol: HILIC-MS/MS Method

This protocol is adapted from established methods for the analysis of polar, thiazole-containing compounds and is suitable for the quantitative analysis of this compound and its reaction products in a biological matrix.[6]

1. Sample Preparation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water with 0.1% formic acid.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: X-Bridge Glycan BEH Amide (100 x 2.1 mm, 2.5 µm)

  • Column Temperature: 20°C

  • Mobile Phase A: 5% Acetonitrile in Water with 0.1% Formic Acid

  • Mobile Phase B: 95% Acetonitrile in Water with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-8 min: 95% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound and its expected reaction products.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can be considered for complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of the analyte. Derivatization may be required to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown reaction products, often after isolation by preparative chromatography.[5]

  • Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): A rapid screening technique that can provide mass information directly from a TLC plate.

The following diagram illustrates the logical relationship in selecting an analytical method.

Method Selection Analytical Method Selection Logic Analyte Analyte: This compound & Reaction Products Properties Key Properties: Polar, Non-volatile Analyte->Properties Goal Analytical Goal: Quantification & Identification in Complex Matrix Analyte->Goal LCMS LC-MS Properties->LCMS Ideal for polar, non-volatile compounds GCMS GC-MS Properties->GCMS Requires derivatization Goal->LCMS High sensitivity & selectivity NMR NMR Goal->NMR Definitive structure elucidation HILIC HILIC LCMS->HILIC Primary choice for polar analytes RPLC RPLC LCMS->RPLC Alternative/Complementary HILIC->RPLC Orthogonal Selectivity

References

A Comparative Analysis of (4-Methyl-1,3-thiazol-5-yl)methanol and Its Structural Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (4-Methyl-1,3-thiazol-5-yl)methanol with its key alternatives, 4-Methyl-5-thiazoleethanol and (4-Methyl-1,3-thiazol-2-yl)methanol. The information presented is tailored for researchers, scientists, and professionals in drug development, offering a comparative look at the chemical properties, applications, and synthetic methodologies to aid in compound selection and experimental design.

Overview of Compared Thiazole Derivatives

Thiazole-containing compounds are significant building blocks in medicinal chemistry and material science.[1] This guide focuses on three closely related thiazole alcohols, highlighting their distinct characteristics and potential applications.

  • This compound: The primary compound of interest, a versatile intermediate.[2][3]

  • 4-Methyl-5-thiazoleethanol: A structural analog with an additional methylene group, known for its applications in fragrance and as a precursor to ionic liquids.[4][5]

  • (4-Methyl-1,3-thiazol-2-yl)methanol: A positional isomer with the methanol group at the 2-position of the thiazole ring, noted for its use in pharmaceutical and agrochemical synthesis.[1]

Caption: Chemical structures of the target compound and its key alternatives.

Physicochemical and Purity Data

The selection of a chemical intermediate often depends on its physical properties and purity profile. The following table summarizes key data compiled from various suppliers and chemical databases.

PropertyThis compound4-Methyl-5-thiazoleethanol(4-Methyl-1,3-thiazol-2-yl)methanol
CAS Number 1977-06-6[3]137-00-8[6]13750-63-5[1]
Molecular Formula C₅H₇NOS[3]C₆H₉NOS[6]C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [3]143.21 g/mol [6]129.18 g/mol [1]
Appearance Not specifiedColorless to pale yellow liquid[4]Pale yellow liquid[1]
Purity Not specified≥98%[4]≥95% (GC)[1]
Boiling Point Not specified135 °C at 7 mmHg[4]Not specified
Density Not specified1.196 g/mL at 25 °C[4]Not specified
Storage 2-8°C Refrigerator[2]Not specified0-8 °C[1]

Comparative Applications and Performance

While structurally similar, these compounds exhibit different profiles in terms of documented applications and research interest.

  • This compound is primarily listed as a miscellaneous compound, indicating its role as a versatile building block for synthesizing more complex molecules.[2]

  • 4-Methyl-5-thiazoleethanol has a broader range of documented uses. It is a known fragrance ingredient with a nutty, bready scent, found naturally in foods like beer and cocoa.[5] In chemical synthesis, it is used to prepare novel thiazolium halogenide ionic liquids and was isolated from the plant Panax ginseng.[4] Its safety has been assessed by the Research Institute for Fragrance Materials (RIFM).[7]

  • (4-Methyl-1,3-thiazol-2-yl)methanol is highlighted for its utility as a key intermediate in the development of pharmaceuticals, particularly for infectious diseases, and in agrochemical formulations to enhance the efficacy of crop protection products.[1]

G C1 This compound A1 General Synthesis (Building Block) C1->A1 C2 4-Methyl-5-thiazoleethanol A2 Flavor & Fragrance C2->A2 A3 Materials Science (Ionic Liquids) C2->A3 C3 (4-Methyl-1,3-thiazol-2-yl)methanol A4 Pharmaceuticals (Infectious Disease) C3->A4 A5 Agrochemicals C3->A5

Caption: Application areas for the thiazole derivatives.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research success. Below are representative protocols for the synthesis and application of these thiazole derivatives, based on published literature for analogous compounds.

Protocol 1: General Synthesis of (Thiazol-5-yl)methanol Derivatives via Ester Reduction

This protocol is adapted from the synthesis of a structurally related compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, and represents a common method for producing thiazole methanols.[8]

Objective: To reduce a thiazole-5-carboxylate ester to the corresponding primary alcohol.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate (starting material)

  • Lithium aluminum hydride (LiAlH₄) solution (e.g., 2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Dissolve the ethyl 4-methylthiazole-5-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere of argon.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a 2M solution of lithium aluminum hydride in THF (approximately 2 molar equivalents) to the reaction mixture.

  • Continue stirring the mixture at 0 °C for 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully and slowly adding water at 0 °C.

  • Add ethyl acetate to the mixture, followed by anhydrous sodium sulfate to remove excess water.

  • Stir the resulting suspension for 15-20 minutes.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product as needed, typically via column chromatography.

G start Dissolve Ester in Anhydrous THF cool Cool to 0°C (Inert Atmosphere) start->cool add_lah Add LiAlH4 Solution (2 eq.) cool->add_lah stir Stir at 0°C for 1.5h (Monitor by TLC) add_lah->stir quench Quench with Water stir->quench extract Add Ethyl Acetate & Anhydrous Na2SO4 quench->extract filter Filter and Concentrate extract->filter purify Purify Product (Column Chromatography) filter->purify

Caption: Workflow for the synthesis of (thiazol-5-yl)methanol derivatives.

Protocol 2: Application in Cell Viability (MTT Assay)

Thiazole derivatives are central to common biological assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] While not a direct use of the guide's primary compounds, it illustrates a key application of the thiazole core in a biological context.

Objective: To assess the cytotoxicity of a test compound on a cell line.

Materials:

  • MTT reagent (a thiazole derivative)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Adherent cells (e.g., HeLa, A549)

  • 96-well plate

  • Test compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 24-72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot a dose-response curve to determine the IC₅₀ value.

References

(4-Methyl-1,3-thiazol-5-yl)methanol in Catalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential catalytic applications of (4-Methyl-1,3-thiazol-5-yl)methanol as a precursor for N-Heterocyclic Carbene (NHC) organocatalysis. This guide provides a comparative analysis with alternative catalysts, supported by experimental data and detailed protocols.

While this compound itself has not been documented as a direct catalyst, its thiazole scaffold is a key structural feature in a prominent class of organocatalysts: N-heterocyclic carbenes (NHCs). Thiazolium salts, derived from thiazoles, are stable precursors to NHCs, which are highly effective in promoting a variety of important organic transformations, most notably the benzoin condensation. This reaction, which forms a crucial carbon-carbon bond, is fundamental in synthetic chemistry for the preparation of α-hydroxy ketones, valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.

This guide explores the potential of this compound as a precursor to a thiazolium-derived NHC catalyst and benchmarks its hypothetical performance against established NHC catalysts derived from other thiazolium, imidazolium, and triazolium salts in the context of the benzoin condensation of benzaldehyde.

From Precursor to Catalyst: A Plausible Pathway

The conversion of this compound to a catalytically active NHC would involve a two-step process: N-alkylation to form a thiazolium salt, followed by in-situ deprotonation to generate the carbene.

G cluster_0 Catalyst Generation cluster_1 Catalytic Cycle Thiazole Precursor This compound Thiazolium Salt N-Alkyl-4-methyl-5-(hydroxymethyl)thiazolium Salt Thiazole Precursor->Thiazolium Salt  N-Alkylation  (e.g., Alkyl halide) NHC Catalyst N-Heterocyclic Carbene (NHC) Thiazolium Salt->NHC Catalyst  Deprotonation  (Base) Aldehyde Benzaldehyde NHC Catalyst->Aldehyde Nucleophilic Attack Breslow Intermediate Breslow Intermediate Aldehyde->Breslow Intermediate Proton Transfer Benzoin Product Benzoin Aldehyde->Benzoin Product Proton Transfer & Catalyst Regeneration Breslow Intermediate->Aldehyde Nucleophilic Attack G Start This compound + Alkyl Halide (e.g., Benzyl Bromide) Reaction Heat in Solvent (e.g., Toluene or Acetonitrile) Start->Reaction Product N-Alkyl-4-methyl-5-(hydroxymethyl)thiazolium Halide Reaction->Product

Safety Operating Guide

Safe Disposal of (4-Methyl-1,3-thiazol-5-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (4-Methyl-1,3-thiazol-5-yl)methanol, a derivative of thiazole, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Classification

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryClassificationPrecautionary Measures
Physical Hazards Assumed to be a Flammable Liquid[2][3]Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment[4].
Health Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation[1]Avoid contact with skin, eyes, and clothing. Do not breathe dust, mist, vapors, or spray. Use only in a well-ventilated area or under a chemical fume hood[5][6].
Environmental Hazards Assumed to be harmful to aquatic life[2]Do not allow to enter drains or waterways[2][5].

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : If working outside a fume hood or in a poorly ventilated area, a NIOSH/MSHA-approved respirator is necessary[5].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the immediate area[7].

  • Control Ignition Sources : If the substance is flammable, extinguish all nearby ignition sources[2].

  • Ventilate the Area : Ensure the area is well-ventilated.

  • Containment : For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels[2].

  • Cleanup : Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container. Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste[2][7].

  • Reporting : Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established policies[7].

Waste Collection and Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service[4][7]. Never pour this chemical down the drain or dispose of it with regular trash[3][8].

Step 1: Waste Segregation and Containerization

  • Collect waste this compound in a dedicated, leak-proof, and chemically compatible container[2][4][9]. The original container is often a suitable choice[3].

  • Do not mix this waste with other waste streams to avoid potentially hazardous reactions[4][10]. Keep non-halogenated solvent wastes separate from halogenated ones[11].

  • Ensure the container is kept securely closed when not in use[2][3][12].

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste"[2][12].

  • Include the full chemical name: "this compound"[2][4].

  • Indicate the approximate concentration and volume of the waste[2].

  • Note the date when waste was first added to the container[2].

  • Clearly mark the associated hazards (e.g., "Flammable," "Toxic")[2].

Step 3: Storage

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area[2][7].

  • The storage area should be away from heat, ignition sources, and incompatible materials like strong oxidizing agents, strong acids, and strong reducing agents[5][13].

  • Store containers in a locked location if possible[7].

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and disposal[4][10].

  • All disposal activities must be conducted in accordance with federal, state, and local regulations[3][4][5]. The generator of the waste is responsible for it from "cradle to grave"[11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container segregate Segregate from Incompatible Wastes container->segregate label_hw Label as 'Hazardous Waste' segregate->label_hw label_name Add Full Chemical Name and Concentration label_hw->label_name label_hazards Indicate Hazards (Flammable, Toxic) label_name->label_hazards store Store in Designated, Ventilated Area label_hazards->store secure Keep Container Closed and Secure store->secure contact_ehs Contact EHS or Licensed Hazardous Waste Service secure->contact_ehs end Professional Disposal contact_ehs->end spill Spill Occurs spill_actions Evacuate & Alert Control Ignition Sources Contain with Inert Material spill->spill_actions spill_disposal Collect and Dispose of Cleanup Materials as Hazardous Waste spill_actions->spill_disposal spill_disposal->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling (4-Methyl-1,3-thiazol-5-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Class Category
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure3

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this chemical.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be worn to prevent skin contact, which can cause irritation. Inspect gloves for tears or holes before use.
Skin and Body Protection Laboratory coatA lab coat should be worn to protect against skin exposure. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area or with a certified respiratorHandling should occur in a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Table 2: Personal Protective Equipment (PPE) Requirements.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that all required PPE is available and in good condition.

  • Handling: Conduct all work with this compound in a well-ventilated chemical fume hood. Avoid the generation of dust and aerosols.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service. Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Table 3: First Aid Procedures for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep 1. Verify Availability of Safety Shower & Eyewash ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood 3. Ensure Fume Hood is Operational ppe->fume_hood handle 4. Handle Chemical Inside Fume Hood fume_hood->handle storage 5. Store in a Tightly Sealed Container in a Cool, Dry Place handle->storage spill Spill Response handle->spill exposure First Aid handle->exposure collect_waste 6. Collect All Waste in a Designated Hazardous Waste Container storage->collect_waste label_waste 7. Label Container Clearly with Chemical Name collect_waste->label_waste dispose 8. Arrange for Professional Hazardous Waste Disposal label_waste->dispose

A logical workflow for the safe handling of this compound.

References

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